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Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate Documentation Hub

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  • Product: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
  • CAS: 1218613-28-5

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Executive Summary Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) is a highly functionalized, non-natural α -amino acid ester derivative. In modern drug discovery and peptidomimetic design, unna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) is a highly functionalized, non-natural α -amino acid ester derivative. In modern drug discovery and peptidomimetic design, unnatural amino acids serve as critical building blocks to enhance metabolic stability and explore novel chemical space [1]. This specific scaffold features three distinct programmable motifs:

  • Ethyl Ester : Serves as a protecting group for the C-terminus, allowing orthogonal deprotection or direct reduction to an amino alcohol.

  • 4-Bromophenyl Ring : Provides a robust, chemically stable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • N-Isopropyl Group : Introduces significant steric hindrance at the α -amine, which is crucial in peptidomimetic design to restrict conformational freedom and enhance proteolytic stability.

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for predicting its behavior in both synthetic workflows and biological systems [2]. The presence of the bulky isopropyl group significantly increases the lipophilicity compared to its primary amine counterparts. This elevated lipophilicity is advantageous for central nervous system (CNS) penetration or targeting intracellular protein-protein interactions.

Table 1: Key Physicochemical and Structural Parameters

PropertyValueCausality / Implication
CAS Registry Number 1218613-28-5Unique identifier for regulatory compliance and inventory tracking [3].
Molecular Formula C13H18BrNO2Indicates a highly substituted, halogenated scaffold.
Molecular Weight 300.19 g/mol Falls well within Lipinski's Rule of 5 for optimal oral bioavailability.
Monoisotopic Mass 299.0521 DaCritical target mass for high-resolution mass spectrometry (HRMS) validation [2].
Predicted XLogP ~3.3High lipophilicity driven by the synergistic effects of the N-isopropyl and 4-bromo substitutions.
Hydrogen Bond Donors 1The secondary amine remains available for specific target interactions (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 3Provided by the ester oxygen atoms and the amine nitrogen.

Synthetic Methodologies: A Self-Validating System

The most efficient and scalable route to synthesize N-alkylated α -amino esters is the reductive amination of the corresponding α -keto ester. This approach avoids the over-alkylation issues commonly associated with the direct nucleophilic substitution of α -halo esters.

Expert Rationale

The starting material, ethyl 2-(4-bromophenyl)-2-oxoacetate, is electronically deactivated by the adjacent electron-withdrawing ester group and is sterically hindered. Standard imine formation is often sluggish. Therefore, a Lewis acid such as Titanium tetraisopropoxide (Ti(OiPr)4) is employed as both a water scavenger and an activating agent to drive Schiff base formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is exceptionally mild—it avoids reducing the ethyl ester and selectively reduces the imine intermediate over the starting ketone.

Step-by-Step Experimental Workflow
  • Imine Condensation:

    • Dissolve ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere.

    • Add isopropylamine (1.2 equiv) followed by Ti(OiPr)4 (1.5 equiv).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC); the complete disappearance of the ketone spot indicates successful Schiff base formation.

  • Selective Reduction:

    • Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reduction.

    • Add NaBH(OAc)3 (1.5 equiv) portion-wise.

    • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench and Extraction:

    • Quench the reaction carefully with saturated aqueous NaHCO3.

    • Filter the resulting titanium dioxide precipitate through a pad of Celite.

    • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Analytical Validation:

    • Concentrate the product under reduced pressure.

    • Self-Validation: Confirm the product via LC-MS. The mass spectrum must display the characteristic 1:1 isotopic doublet of the bromine atom at m/z 300.0 [M+H]+ (for 79Br) and 302.0 [M+H]+ (for 81Br) [4].

Mechanistic Pathway & Functionalization

The following diagram illustrates the synthetic logic, progressing from the starting materials through the imine intermediate, and highlighting the downstream potential for palladium-catalyzed diversification.

Workflow SM1 Ethyl 2-(4-bromophenyl) -2-oxoacetate Imine Schiff Base Intermediate SM1->Imine Ti(OiPr)4, THF Dehydration SM2 Isopropylamine SM2->Imine Product Ethyl 2-(4-bromophenyl)-2- [(propan-2-yl)amino]acetate Imine->Product NaBH(OAc)3 0°C to RT Downstream Suzuki Cross-Coupling (Biaryl Scaffold) Product->Downstream Ar-B(OH)2, Pd Cat. Base, Dioxane

Fig 1: Reductive amination synthesis and downstream Pd-catalyzed functionalization workflow.

Applications in Advanced Drug Development

  • Peptidomimetic Engineering: Incorporating an N-isopropyl group into a peptide backbone restricts the phi ( ϕ ) and psi ( ψ ) dihedral angles. This steric bulk forces the adjacent amide bond to adopt a cis conformation, which is highly effective for inducing β -turn secondary structures. Furthermore, N-alkylation completely abolishes susceptibility to exopeptidase cleavage, dramatically increasing the plasma half-life of the resulting therapeutic [1].

  • Late-Stage Functionalization (FBDD): The para-bromo substituent on the phenyl ring acts as an orthogonal synthetic handle. In Fragment-Based Drug Discovery (FBDD), this allows for rapid library generation. The bromo-aryl moiety readily undergoes Suzuki-Miyaura cross-coupling with various aryl boronic acids to yield extended biaryl systems, which are privileged scaffolds for targeting deep hydrophobic protein pockets [4].

References

  • NextSDS Database - ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • PubChemLite - 1218613-28-5 (C13H18BrNO2) - PubChemLite. Source: Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg. URL:[Link]

  • Accela ChemBio - Product Information: Advanced R&D Chemicals. Source: Accela ChemBio Inc. URL:[Link]

Exploratory

Spectroscopic Elucidation of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate: A Comprehensive Analytical Guide

Executive Summary & Structural Significance In the landscape of modern drug development and organic synthesis, accurately verifying the structural integrity of pharmaceutical intermediates is paramount. Ethyl 2-(4-bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the landscape of modern drug development and organic synthesis, accurately verifying the structural integrity of pharmaceutical intermediates is paramount. Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5)[1] is a highly functionalized α-amino ester derivative. Its architecture features a halogenated aromatic ring, a secondary amine, a sterically demanding isopropyl group, and an ester moiety.

This whitepaper provides an in-depth, self-validating spectroscopic framework—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unequivocally confirm the structure of this molecule. The synergistic interplay of these techniques ensures that every functional group, connectivity, and stereochemical nuance is mapped with absolute certainty[2].

Strategic Analytical Workflow

To prevent analytical blind spots, a multi-modal orthogonal approach is required. The causality behind this specific sequence is logical:

  • HRMS establishes the exact molecular weight and confirms the presence of the bromine atom via its unique isotopic signature.

  • NMR (¹H and ¹³C) maps the carbon-hydrogen framework, confirming regiochemistry and revealing the stereochemical complexities of the chiral center.

  • FT-IR provides rapid, orthogonal confirmation of the polar functional groups (ester and secondary amine)[3].

AnalyticalWorkflow Prep Sample Prep (CDCl3 / Neat) HRMS HRMS (ESI+) Isotope & Mass Prep->HRMS Aliquot 1 NMR 1H & 13C NMR Skeleton Mapping Prep->NMR Aliquot 2 IR FT-IR (ATR) Functional Groups Prep->IR Aliquot 3 Verify Structure Verification HRMS->Verify NMR->Verify IR->Verify

Fig 1: Multi-modal spectroscopic workflow for structural verification.

High-Resolution Mass Spectrometry (HRMS)

Isotopic Signature and Exact Mass

The presence of a bromine atom provides a massive diagnostic advantage. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the Electrospray Ionization (ESI+) mass spectrum will exhibit a distinct "twin peak" molecular ion cluster.

  • Calculated Exact Mass [M+H]⁺ (⁷⁹Br): m/z 300.0600

  • Calculated Exact Mass [M+H]⁺ (⁸¹Br): m/z 302.0579

Fragmentation Causality

Under Collision-Induced Dissociation (CID), the molecule undergoes predictable pathways. The most favorable fragmentation is the α-cleavage adjacent to the secondary amine. The loss of the ethyl ester radical/group (-73 Da) yields a highly stable, resonance-stabilized iminium ion at m/z 226.0233. A secondary pathway involves the inductive loss of the isopropyl group (-42 Da).

MSFragmentation Parent [M+H]+ m/z 300.0600 (79Br) m/z 302.0579 (81Br) Frag1 Iminium Ion [-COOEt] m/z 226.0233 Parent->Frag1 Alpha-Cleavage (-73 Da) Frag2 Dealkylated Ion [-iPr] m/z 258.0130 Parent->Frag2 Inductive Cleavage (-42 Da)

Fig 2: Primary ESI+ mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Stereochemical Insights

The ¹H NMR spectrum of this compound is rich with structural information.

  • The AA'BB' System: The para-substituted bromophenyl ring creates a classic AA'BB' spin system. While the protons are chemically equivalent due to symmetry, they are magnetically non-equivalent, resulting in two distinct doublets (often appearing as pseudo-doublets) around δ 7.45 and δ 7.28.

  • Diastereotopic Methyls (Expert Insight): The molecule possesses a chiral center at the α-carbon. Because of this adjacent stereocenter, the two methyl groups of the isopropyl amine are diastereotopic . They exist in different magnetic environments and will not appear as a single six-proton doublet. Instead, they resolve into two distinct three-proton doublets around δ 1.08 and δ 1.04. Novice analysts often mistake this for an impurity, but it is a fundamental stereochemical confirmation.

¹³C NMR: Carbon Backbone Mapping

The ¹³C NMR confirms the 13 distinct carbon environments. The ester carbonyl appears characteristically downfield at δ 172.4. The heavy atom effect of the bromine atom shifts the C4 aromatic carbon upfield to approximately δ 121.8, validating the halogen substitution.

Data Summary Tables

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Ar-H (C3, C5)7.45d (AA'BB')8.42HProtons ortho to Br
Ar-H (C2, C6)7.28d (AA'BB')8.42HProtons ortho to alkyl
α-CH4.38s-1HBenzylic methine
Ester -OCH₂-4.15q7.12HEthyl methylene
Amine -CH-2.82sept6.21HIsopropyl methine
Amine -NH-2.10br s-1HSecondary amine (D₂O exchangeable)
Ester -CH₃1.22t7.13HEthyl methyl
Isopropyl -CH₃ (a)1.08d6.23HDiastereotopic methyl 1
Isopropyl -CH₃ (b)1.04d6.23HDiastereotopic methyl 2

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment
172.4C=OEster carbonyl
137.2C (quat)Aromatic C1 (attached to α-CH)
131.6CHAromatic C3, C5
129.1CHAromatic C2, C6
121.8C (quat)Aromatic C4 (attached to Br)
64.1CHα-CH (benzylic)
61.2CH₂Ester -OCH₂-
46.8CHIsopropyl methine
23.1CH₃Isopropyl methyl (a)
22.7CH₃Isopropyl methyl (b)
14.2CH₃Ester methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid validation of the polar functional groups. The spectrum is dominated by the sharp, intense ester carbonyl stretch and the distinct C-Br stretch in the fingerprint region[3].

Table 3: FT-IR Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3325Weak, broadN-H stretch (secondary amine)
2965, 2875MediumC-H stretch (sp³ aliphatic)
1738Strong, sharpC=O stretch (ester)
1488MediumC=C stretch (aromatic ring)
1205, 1155StrongC-O stretch (ester)
1070MediumC-Br stretch (aromatic)
820StrongC-H out-of-plane bend (para-substituted)

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following standardized protocols must be adhered to.

Protocol A: NMR Acquisition and Processing
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (δ 7.26 ppm). Tune and match the probe to the ¹H and ¹³C frequencies. Shim the Z-axis gradients to achieve a TMS line width of < 0.5 Hz.

  • ¹H NMR Acquisition: Set the pulse sequence to a standard 30° flip angle (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 transients with a spectral width of 12 ppm.

  • ¹³C NMR Acquisition: Switch to the ¹³C channel with proton broadband decoupling (zgpg30). Critical Step: Set D1 to 2.0 s to ensure complete relaxation of the unprotonated quaternary carbons (C1, C4, and C=O), preventing artificial signal suppression. Acquire 1024 transients with a spectral width of 250 ppm.

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the spectra to TMS (0.00 ppm).

Protocol B: LC-HRMS Acquisition
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Source Parameters: Configure the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Mass Analyzer: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer to achieve a mass accuracy of < 5 ppm. Acquire data over a mass range of m/z 100–1000.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. URL:[4]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. URL:[Link][3]

Sources

Foundational

Technical Guide to CAS 1218613-28-5: Physicochemical Properties, Synthetic Utility, and Hazard Mitigation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the design of peptidomimetics and sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the design of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, modular building blocks. CAS 1218613-28-5 , chemically identified as Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, represents a premium unnatural alpha-amino acid derivative.

This whitepaper provides an authoritative, deep-dive analysis into the structural significance, analytical profiling, hazard mitigation, and synthetic methodologies associated with CAS 1218613-28-5. By detailing self-validating experimental protocols and mechanistic causality, this guide serves as a foundational resource for scientists integrating this compound into advanced synthetic pipelines.

Chemical Identity & Structural Significance

CAS 1218613-28-5 is a substituted phenylglycine derivative [1]. Its architecture is defined by three orthogonal functional handles, making it a highly versatile node in divergent synthesis:

  • Aryl Bromide Core: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to extend the aromatic system.

  • Secondary Isopropylamine: Provides steric bulk that can influence the conformational stability of downstream peptidomimetics, increasing resistance to proteolytic cleavage.

  • Ethyl Ester: A latent carboxylic acid that can be selectively hydrolyzed or reduced without interfering with the amine or halogen functionalities.

Table 1: Core Chemical Identifiers
PropertyValue
Chemical Name Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
CAS Registry Number 1218613-28-5
PubChem CID 60786344
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Monoisotopic Mass 299.0521 Da
SMILES CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C

Physicochemical Properties & Analytical Characterization

For drug development professionals performing impurity profiling or metabolomic tracking, Ion Mobility-Mass Spectrometry (IM-MS) is a critical analytical tool[1]. The predicted Collision Cross Section (CCS) values for CAS 1218613-28-5 provide a baseline for identifying the compound in complex matrices based on its gas-phase three-dimensional conformation.

Table 2: Predicted Mass Spectrometry & CCS Profile
Adductm/z RatioPredicted CCS (Ų)
[M+H]⁺ 300.059163.3
[M+Na]⁺ 322.041171.4
[M-H]⁻ 298.045168.9
[M+NH₄]⁺ 317.086181.7
[M+CH₃COO]⁻ 358.066203.5

Expert Insight: The significant shift in CCS between the protonated [M+H]⁺ adduct and the sodium [M+Na]⁺ adduct suggests that the sodium ion tightly coordinates between the ester carbonyl and the secondary amine, slightly expanding the molecule's collisional cross-section compared to simple protonation.

Hazard Profile & Safety Protocols

According to standardized safety data [2], CAS 1218613-28-5 presents specific occupational hazards that must be mitigated through rigorous engineering controls and personal protective equipment (PPE).

Hazard Classifications:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (narcotic effects) or respiratory tract irritation.

SafetyWorkflow Start Hazard Identification (H315, H319, H336) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Pre-requisite Vent Engineering Controls (Fume Hood Operation) PPE->Vent Proceed to Handle Dispensing & Weighing (Minimize Aerosol) Vent->Handle Execute task Decon Decontamination & Waste Disposal Handle->Decon Post-task

Figure 1: Standard operating procedure for the safe handling of CAS 1218613-28-5.

Protocol 1: Self-Validating Dispensing Methodology

Causality & Expert Insight: The STOT SE 3 classification indicates that inhalation of fine powders or aerosols of this compound can interact with the central nervous system or irritate mucosal membranes. Therefore, absolute containment is non-negotiable.

  • Pre-Task Setup: Don standard PPE (double nitrile gloves, splash goggles, flame-retardant lab coat).

  • Engineering Validation (IPC): Prior to opening the reagent vessel, verify the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm). Self-Validation Step: Use a smoke pencil to visually confirm negative pressure and directional airflow away from the operator.

  • Execution: Weigh the compound using an analytical balance enclosed within the fume hood to prevent ambient air currents from aerosolizing the powder.

  • Decontamination: Wipe down the balance and spatulas with a solvent (e.g., isopropanol) immediately after use, disposing of the wipes in a designated solid hazardous waste container.

Synthetic Utility & Experimental Workflows

CAS 1218613-28-5 is commercially available through specialized chemical suppliers [3, 4] and is primarily utilized as an advanced intermediate. Below are two self-validating protocols demonstrating its divergent synthetic utility.

SyntheticPathway A CAS 1218613-28-5 (Aryl Bromide Core) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst C Ester Hydrolysis (Saponification) A->C LiOH, H2O D Biaryl Alpha-Amino Ester Derivative B->D Ar-B(OH)2 E Free Alpha-Amino Acid Derivative C->E Acidification

Figure 2: Divergent synthetic utility of CAS 1218613-28-5 in API development.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol leverages the 4-bromo substituent to synthesize biaryl architectures.

Causality & Expert Insight: The choice of Pd(dppf)Cl₂ as the catalyst is deliberate. The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step in sterically hindered substrates like alpha-amino esters. Furthermore, using a biphasic 1,4-Dioxane/H₂O system ensures that the inorganic base (K₂CO₃) remains dissolved, maximizing the transmetalation rate while minimizing the risk of ester hydrolysis that would occur with stronger bases like NaOH.

  • Setup: In an oven-dried Schlenk flask, combine CAS 1218613-28-5 (1.0 eq), an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Execution: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS. Self-Validation Step: The complete disappearance of the starting material mass ([M+H]⁺ 300.06) and the appearance of the target biaryl mass validates the successful progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 3: Mild Saponification to Free Amino Acid

This protocol hydrolyzes the ethyl ester to yield the zwitterionic free amino acid.

Causality & Expert Insight: LiOH is selected over NaOH or KOH due to the coordinating ability of the lithium cation. Li⁺ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and allowing the reaction to proceed at 0°C. This low temperature is critical to prevent base-catalyzed epimerization at the sensitive alpha-chiral center.

  • Setup: Dissolve CAS 1218613-28-5 (1.0 eq) in a mixture of THF and Methanol (2:1 v/v) and cool to 0°C.

  • Execution: Dropwise add an aqueous solution of LiOH·H₂O (1.5 eq). Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • In-Process Control (IPC) & Validation: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Self-Validation Step: The starting ester will elute with a high Rf in 3:1 Hexanes:EtOAc, while the product will remain at the baseline. The appearance of a distinct purple baseline spot confirms primary/secondary amine presence and successful hydrolysis.

  • Workup: Concentrate the organic solvents in vacuo. Carefully acidify the aqueous layer to pH ~6.0 using 1M HCl. Self-Validation Step: The precipitation of a white solid at pH 6.0 confirms the isoelectric point of the zwitterionic amino acid has been reached. Filter and dry under vacuum.

Conclusion

CAS 1218613-28-5 is a highly strategic building block for the synthesis of complex pharmaceutical agents. By understanding its physicochemical properties, respecting its hazard classifications through validated engineering controls, and utilizing its orthogonal functional groups via mechanistically sound protocols, researchers can efficiently integrate this compound into advanced drug discovery programs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60786344." PubChem Database,[Link]

  • NextSDS. "Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate - Chemical Substance Information." NextSDS Chemical Safety Database,[Link]

  • Accela ChemBio. "1218613-28-5 Product Information." Accela ChemBio Catalog,[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Key Building Block In the landscape of modern pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern pharmaceutical synthesis, the strategic use of well-designed intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a chiral α-amino acid derivative that presents itself as a highly valuable and versatile building block for drug discovery and development. Its structure incorporates several key features that are of significant interest to medicinal chemists: a 4-bromophenyl group, which is a prime handle for cross-coupling reactions to introduce molecular diversity; a secondary isopropylamine, which can influence binding to biological targets and modulate physicochemical properties; and an ethyl ester, which can be readily hydrolyzed or derivatized.

These application notes provide a comprehensive guide to the potential applications of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate as a pharmaceutical intermediate. We will delve into its role in the synthesis of a novel, exemplary API, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

Core Attributes of the Intermediate

PropertyValue
CAS Number 1218613-28-5
Molecular Formula C₁₃H₁₈BrNO₂
Molecular Weight 300.19 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups 4-bromophenyl, secondary amine (isopropyl), ethyl ester
Primary Reactivity Suzuki and other palladium-catalyzed cross-coupling reactions, N-alkylation/acylation, ester hydrolysis/amidation

Hypothetical Application: Synthesis of a Novel Biphenyl-amino Acid Derivative as a Potential Therapeutic Agent

To illustrate the utility of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, we will outline a synthetic pathway to a novel, hypothetical API, "Biphenamin," which incorporates a biphenyl moiety known to be present in various therapeutic agents. The core strategy involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold, followed by ester hydrolysis to yield the final active carboxylic acid.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 2-(biphenyl-4-yl)-2-[(propan-2-yl)amino]acetate (Intermediate 2)

This protocol describes the palladium-catalyzed cross-coupling of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1 ) with phenylboronic acid to yield the corresponding biphenyl derivative (2 ).

Materials:

  • Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1 )

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask, add Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1 ) (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene. Stir for 10 minutes under an inert atmosphere until a homogeneous solution is formed.

  • Inerting the Reaction: Evacuate and backfill the main reaction flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add toluene and degassed water (4:1 v/v) to the reaction flask, followed by the prepared catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Ethyl 2-(biphenyl-4-yl)-2-[(propan-2-yl)amino]acetate (2 ) as a pale yellow oil.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the oxidative addition step of the Suzuki-Miyaura catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The two-phase toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Degassing the water is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Part 2: Ester Hydrolysis to Yield "Biphenamin" (Final API)

This protocol details the saponification of the ethyl ester of Intermediate 2 to the final carboxylic acid, "Biphenamin" (3 ).

Materials:

  • Ethyl 2-(biphenyl-4-yl)-2-[(propan-2-yl)amino]acetate (2 )

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Ethyl 2-(biphenyl-4-yl)-2-[(propan-2-yl)amino]acetate (2 ) (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask.

  • Saponification: Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield "Biphenamin" (3 ) as a white solid. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Base for Hydrolysis: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. It is often preferred over sodium or potassium hydroxide in cases where the starting material or product is sensitive to stronger bases.

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent, allowing for a homogeneous reaction.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product, which can then be extracted into an organic solvent.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Suzuki-Miyaura Cross-Coupling cluster_1 Part 2: Ester Hydrolysis Intermediate1 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1) C₁₃H₁₈BrNO₂ Reagents1 Phenylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/H₂O Intermediate1->Reagents1 Intermediate2 Ethyl 2-(biphenyl-4-yl)-2-[(propan-2-yl)amino]acetate (2) C₂₁H₂₅NO₂ Reagents1->Intermediate2 Reagents2 LiOH THF/H₂O HCl (aq) Intermediate2->Reagents2 FinalAPI Biphenamin (3) C₁₉H₂₁NO₂ Reagents2->FinalAPI

Caption: Synthetic workflow for "Biphenamin" from the starting intermediate.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Ar-Pd(II)-Ar'\nL2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Biphenyl Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X (Intermediate 1) Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)₂ (Phenylboronic Acid) Ar'-B(OH)2->Transmetalation Base Base (K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations that are widely used in the pharmaceutical industry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and HPLC. The purity and identity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, ensuring a self-validating system for the synthesis.

Conclusion

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a promising pharmaceutical intermediate with significant potential for the synthesis of novel APIs. Its structural features allow for the facile introduction of molecular complexity through reactions such as the Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of the hypothetical API "Biphenamin." The protocols provided in these application notes offer a solid foundation for researchers and scientists to explore the utility of this versatile building block in their drug discovery and development programs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 2013 . [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 2015 . [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, 2022 . [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC, 2023 . [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC, 2022 . [Link]

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Arkivoc. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals, 2015 . [Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Ethyl 2-(4-bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS 1218613-28-5) [1]. As a critical synthetic intermediate featuring both a secondary amine and an ester moiety, this compound presents unique chromatographic challenges, primarily peak tailing and pH-dependent degradation.

Designed for researchers and drug development professionals, this guide transcends a simple procedural list. It breaks down the physical chemistry dictating the method's parameters and establishes a self-validating workflow compliant with ICH Q2(R2) and ICH Q14 guidelines [2].

Analyte Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, I approach method development by first interrogating the molecule's physicochemical properties. The structure of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate dictates three primary chromatographic constraints:

  • The Secondary Amine (Peak Tailing Risk): Basic compounds frequently suffer from severe peak tailing on silica-based reversed-phase (RP) columns. This is caused by detrimental cation-exchange interactions between the protonated amine and negatively charged, ionized residual silanol groups on the stationary phase [3].

  • The Ethyl Ester (Hydrolysis Risk): Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH conditions (pH < 2.0 or pH > 8.0) will degrade the analyte directly in the autosampler or on the column.

  • The 4-Bromophenyl Group (Detection): The conjugated aromatic system provides a strong, reliable UV chromophore, making UV detection at 225 nm highly sensitive and specific.

The Causality of Phase Selection

To solve the competing demands of the amine and the ester, we must precisely control the mobile phase pH. By selecting a Potassium Phosphate buffer at pH 2.8 , we achieve a dual objective: the pH is low enough to protonate the secondary amine and suppress silanol ionization (mitigating tailing), yet high enough to prevent the acid-catalyzed hydrolysis of the ester [4]. Furthermore, utilizing a modern, high-purity Type B end-capped C18 column minimizes the presence of acidic silanols, further ensuring peak symmetry [4].

Method_Rationale A Analyte: Ethyl 2-(4-bromophenyl)-2- [(propan-2-yl)amino]acetate B Secondary Amine Group (Basic pKa ~8-9) A->B C Ethyl Ester Group (Hydrolysis Risk) A->C D 4-Bromophenyl Ring (Strong Chromophore) A->D E Requires Acidic pH (2.8) to Protonate Amine & Suppress Silanol Activity B->E F Limits pH Range: Avoid pH < 2 (Acid Hydrolysis) Avoid pH > 8 (Base Hydrolysis) C->F G Enables UV Detection Optimal at 225 nm D->G

Figure 1: Physicochemical profiling and its direct impact on HPLC method parameters.

Detailed Experimental Protocol (The "How")

This protocol is engineered as a self-validating system . It requires the passing of System Suitability Testing (SST) prior to any sample analysis, ensuring that the system acts as a strict gatekeeper against poor data generation.

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh-purity Type B silica, end-capped to prevent basic tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.8)Buffers the column against pH shifts; suppresses silanol ionization [3].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode Isocratic (45% A : 55% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 225 nmCaptures the maximum absorbance of the bromophenyl moiety.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Methodology

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 2.8 ± 0.05 using dilute Orthophosphoric acid ( H3​PO4​ ) while stirring continuously.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF) to remove particulates and degas the solution via sonication for 10 minutes.

Step 2: Diluent Preparation

  • Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Never use pure organic solvent as a diluent for early-eluting peaks, as it causes peak distortion due to solvent mismatch.

Step 3: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent and mix thoroughly.

Step 4: Sample Preparation

  • Weigh an amount of the sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask.

  • Repeat the dissolution and dilution steps as described in Step 3. Filter the final solution through a 0.45 µm PTFE syringe filter before transferring to an HPLC vial.

Step 5: Chromatographic Sequence Execution

  • Inject Blank (Diluent) × 2.

  • Inject System Suitability Standard × 6.

  • Inject Samples (in duplicate).

  • Inject Bracketing Standard × 1 (after every 10 samples and at the end of the sequence).

Method Validation Summary (ICH Q2(R2) Framework)

To guarantee trustworthiness, the method must be validated against the stringent criteria of ICH Q2(R2)[2]. The workflow below illustrates the sequential logic of validation, ensuring the method is fit for its intended purpose.

Validation_Workflow S1 System Suitability (SST) S2 Specificity & Forced Degradation S1->S2 S3 Linearity & Range (LOD/LOQ) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Accuracy (Recovery %) S4->S5

Figure 2: ICH Q2(R2) analytical method validation workflow for quantitative procedures.

System Suitability Testing (SST) - The Gatekeeper

Before any validation or routine data is accepted, the system must pass the following SST criteria based on 6 replicate injections of the standard.

SST ParameterAcceptance CriteriaTypical Result
Retention Time ( tR​ ) ~ 5.5 minutes5.48 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 50008,450
% RSD of Peak Area 2.0%0.45%
Quantitative Validation Data Summaries

The following tables summarize the expected validation outcomes demonstrating the method's reliability.

Table A: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Parameter Result / Range
Linear Range 25 µg/mL to 150 µg/mL (25% to 150% of nominal)

| Correlation Coefficient ( R2 ) | > 0.9995 | | Regression Equation | y=45210x+1250 | | LOD (S/N > 3) | 0.5 µg/mL | | LOQ (S/N > 10) | 1.5 µg/mL |

Table B: Accuracy (Recovery) and Precision

Spike Level (%) Nominal Conc. (µg/mL) Mean Recovery (%) % RSD (n=3 per level)
50% 50.0 99.8% 0.62%
100% 100.0 100.2% 0.41%
150% 150.0 99.5% 0.55%

Acceptance Criteria: Recovery between 98.0% - 102.0%; % RSD 2.0%.

Conclusion

By applying fundamental principles of physical chemistry to chromatographic behavior, this method successfully resolves the peak tailing and degradation risks associated with Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. The integration of stringent SST parameters and adherence to ICH Q2(R2) ensures that this protocol operates as a highly trustworthy, self-validating system for routine pharmaceutical quantification.

References

  • NextSDS Database. "ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate." Chemical Substance Database. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures and ICH Q14 Analytical Procedure Development." Available at: [Link]

  • McCalley, D. V. "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection." Analytical Chemistry, ACS Publications. Available at:[Link]

  • PharmaCores. "Your Guide to Select the buffer in HPLC development part 2." Available at: [Link]

Method

Application Note: Gas Chromatography Analysis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Target Audience: Analytical Chemists, Drug Development Professionals, and Mass Spectrometry Specialists. Document Type: Advanced Methodological Protocol & Technical Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Mass Spectrometry Specialists. Document Type: Advanced Methodological Protocol & Technical Guide.

Physicochemical Profiling & Analytical Challenges

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS 1218613-28-5) is a halogenated, secondary amine ester with the molecular formula C13H18BrNO2 and a monoisotopic mass of 299.05 Da[1]. Structurally, it consists of an ethyl ester backbone, a 4-bromophenyl ring, and an isopropylamino group.

From a chromatographic perspective, this molecule presents a distinct set of challenges:

  • The Active Hydrogen Problem: The secondary amine (-NH-) contains an active hydrogen. In gas chromatography, active hydrogens readily form hydrogen bonds with residual silanol groups (Si-OH) on the fused-silica column wall or the stationary phase. This interaction leads to severe peak tailing, irreversible adsorption, and non-linear detector responses[2].

  • Thermal Stability: Underivatized secondary amines can undergo thermal degradation in the high-temperature environment of a GC injection port.

  • Steric Hindrance: The bulky isopropyl group adjacent to the amine creates localized steric hindrance, meaning that bulky derivatization reagents (like certain silylating agents) may suffer from poor reaction kinetics[3].

Methodological Rationale: The Causality of Derivatization

To achieve chromatographic fidelity, we must mask the polar secondary amine group. Unlike free amino acids, which require a two-step derivatization process (esterification of the carboxyl group followed by acylation of the amine), our target analyte is already an ethyl ester. Therefore, we only need to target the amine[4].

Reagent Selection: Trifluoroacetic Anhydride (TFAA) is selected as the optimal derivatizing agent.

  • Causality: TFAA undergoes a rapid nucleophilic acyl substitution with secondary amines to form an N-trifluoroacetyl derivative. The substitution of the active hydrogen with a highly electronegative, fluorine-rich acyl group dramatically increases the molecule's volatility and thermal stability[3]. Furthermore, the introduction of fluorine atoms enhances the electron-capture properties and provides excellent mass spectrometric fragmentation pathways[2].

Mechanism A Target Analyte (CAS 1218613-28-5) Active Secondary Amine (-NH-) C Nucleophilic Acyl Substitution (Pyridine Scavenges Acid) A->C B Trifluoroacetic Anhydride (TFAA) Electrophilic Acylating Agent B->C D N-TFA Derivative (Volatile, Thermally Stable) C->D E Trifluoroacetic Acid (TFA) (Removed via N2 Evaporation) C->E

Figure 1: Reaction mechanism for the N-acylation of the target analyte using TFAA.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an isotopically labeled or structurally distinct internal standard (Phenanthrene-d10) to correct for derivatization efficiency and injection volume variances, alongside a mandatory evaporation step to protect instrument health.

Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the sample extract (approx. 1.0 mg/mL in anhydrous ethyl acetate) into a 2.0 mL silanized glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of Phenanthrene-d10 (100 µg/mL in ethyl acetate). Causality: Phenanthrene-d10 does not contain active hydrogens, will not react with TFAA, and elutes in a distinct retention window, serving as a robust volumetric and detector response anchor.

  • Reagent Addition: Add 50 µL of TFAA and 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid (TFA) byproduct, thereby driving the reaction to completion and preventing acid-catalyzed degradation of the ester bond.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes in a heating block.

  • Evaporation (Critical Step): Cool to room temperature. Uncap and evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N2). Causality: Unreacted TFAA and the TFA byproduct are highly corrosive. Injecting them directly will rapidly degrade the siloxane backbone of the GC column and foul the MS ion source[2].

  • Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate. Vortex for 10 seconds. Transfer to a vial with a glass micro-insert for GC injection.

Workflow A Sample Aliquot (1.0 mg/mL in Ethyl Acetate) B Internal Standard Addition (Phenanthrene-d10) A->B C N-Acylation Derivatization (TFAA + Pyridine) B->C D Thermal Incubation (60°C for 30 min) C->D E Evaporation (N2 stream) & Reconstitution D->E F GC-FID Analysis (High-Throughput Quantitation) E->F G GC-MS Analysis (Isotopic & Structural Confirmation) E->G

Figure 2: Self-validating sample preparation and analytical workflow.

Instrumental Parameters & Data Presentation

A mid-polarity column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) is optimal for this analysis. The slight polarity of the stationary phase provides excellent selectivity for the halogenated aromatic ring and the ester moiety.

Table 1: Optimized GC-MS and GC-FID Operational Parameters
ParameterSpecification / SettingCausality / Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm)Low bleed for MS; optimal selectivity for halogenated esters.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min ensures stable retention times.
Injection Mode Splitless (1.0 µL injection volume)Maximizes sensitivity for trace analysis; purge valve on at 1.0 min.
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation of the N-TFA derivative.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)Balances resolution of the solvent peak with sharp elution of the high-boiling target analyte.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before entering the MS.
Ion Source Temp 230°C (EI mode, 70 eV)Standard electron ionization energy for reproducible fragmentation libraries.
FID Temperature 300°CEnsures complete combustion of the halogenated derivative for accurate quantitation.
Mass Spectrometry Data Interpretation

Following derivatization, the molecular weight of the analyte shifts from ~299/301 Da to ~395/397 Da (addition of the CF3CO group minus one hydrogen). The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature (M and M+2) that must be monitored for structural confirmation[1].

Table 2: Diagnostic EI-MS Fragments for the N-TFA Derivative
Fragment m/z (79Br / 81Br)Ion Identity / Cleavage MechanismDiagnostic Significance
395 / 397 [M]+ (Molecular Ion)Confirms the successful addition of a single TFA group (+96 Da net mass shift).
322 / 324 [M−COOCH2​CH3​]+ Major α -cleavage product. Loss of the ethyl ester radical (73 Da). Highly abundant.
350 / 352 [M−OCH2​CH3​]+ Loss of the ethoxy radical (45 Da) from the ester terminus.
155 / 157 [C6​H4​Br]+ Bromophenyl cation. Confirms the integrity of the halogenated aromatic ring.

Troubleshooting & Quality Control

  • Loss of Bromine Isotope Ratio: If the 1:1 ratio of the 395/397 or 322/324 peaks is skewed, suspect co-eluting matrix interferences. Switch to Selected Ion Monitoring (SIM) mode to increase specificity.

  • Peak Tailing of the Derivative: If the N-TFA derivative exhibits tailing, it indicates either incomplete derivatization (check reagent expiration and incubation temperature) or an active inlet liner. Replace the glass wool liner and trim 10 cm from the front of the GC column.

  • Extraneous Peaks at Low Retention Times: This is typically caused by residual TFAA or TFA. Ensure the nitrogen evaporation step (Step 5) is carried out to complete dryness before reconstitution.

References

  • PubChemLite. 1218613-28-5 (C13H18BrNO2). Université du Luxembourg. Available at: [Link]

  • Lin, D. L., et al. (1990). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

  • Colorado State University. Derivatization Methods in GC and GC/MS. Available at: [Link]

Sources

Application

Application Note: Utilizing Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate in the Design of Protease-Resistant Antimicrobial Peptidomimetics

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutics that can evade bacterial defense mechanisms while maintaining high target affinity. Ethyl 2-(4-bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutics that can evade bacterial defense mechanisms while maintaining high target affinity. Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate —an unnatural N-alkylated phenylglycine derivative—serves as a highly versatile, trifunctional building block in medicinal chemistry. This application note provides a comprehensive guide for researchers and drug development professionals on incorporating this compound into antimicrobial peptidomimetics to enhance proteolytic stability, modulate lipophilicity, and enable late-stage structural diversification.

Mechanistic Rationale & Structural Advantages

The transition from natural antimicrobial peptides (AMPs) to synthetic peptidomimetics is driven by the need to overcome poor pharmacokinetic profiles, specifically low absorption and high susceptibility to proteolytic cleavage[1]. The strategic incorporation of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate addresses these limitations through three distinct structural features:

  • N-Isopropyl Substitution (Steric Shielding): The bulky N-alkyl group introduces significant steric hindrance around the amide bond. This modification effectively shields the peptidomimetic backbone from degradation by bacterial proteases, drastically increasing the serum half-life of the therapeutic agent[].

  • Phenylglycine Core & 4-Bromo Handle: Phenylglycine derivatives restrict the conformational flexibility of the peptide backbone, which has been shown to enhance bactericidal character, particularly against Gram-negative pathogens[3]. Furthermore, the 4-bromo substitution increases the molecule's lipophilicity—aiding in bacterial membrane insertion—and serves as an essential synthetic handle for late-stage cross-coupling reactions[4].

  • Ethyl Ester Terminus: The ethyl ester can function either as a lipophilic prodrug moiety to enhance cellular permeability or as a temporary protecting group during solution-phase N-to-C peptide elongation.

Workflow & Pathway Visualization

SynthesisWorkflow A Ethyl 2-(4-bromophenyl)-2- [(propan-2-yl)amino]acetate B Ester Hydrolysis (LiOH, THF/H2O, 0°C) A->B Deprotection C Sterically Hindered Coupling (HATU/HOAt, DIPEA) B->C N-to-C Extension D Late-Stage Diversification (Suzuki-Miyaura on 4-Br) C->D Library Generation E Antimicrobial Screening (MIC & Hemolysis Assays) D->E Lead Identification

Fig 1: Workflow from unnatural amino acid building block to antimicrobial lead identification.

Experimental Protocols

Protocol A: Controlled Ester Hydrolysis & N-Acylation

Causality & Expertise Insight: Phenylglycine derivatives are highly susceptible to base-catalyzed racemization at the alpha-carbon due to the stabilizing effect of the adjacent phenyl ring. Therefore, hydrolysis must be performed under strictly controlled, low-temperature conditions. Furthermore, coupling an incoming amino acid to the secondary, sterically hindered N-isopropyl amine requires highly reactive coupling reagents (e.g., HATU/HOAt) to prevent the accumulation of truncated sequences.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1.0 eq) in a 3:1 mixture of THF/H₂O. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add LiOH·H₂O (1.1 eq) dropwise as an aqueous solution. Stir at 0°C for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+≈300.06 for 79Br ) and the appearance of the free acid ( [M+H]+≈272.03 for 79Br ) indicates complete conversion.

  • Workup: Acidify the mixture to pH 3 using 1M HCl at 0°C, extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Peptide Coupling: Dissolve the resulting free acid (1.0 eq) and the incoming N-protected amino acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 16 hours under an inert N₂ atmosphere. Purify via preparative reverse-phase HPLC.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Expertise Insight: The 4-bromo substituent is an ideal handle for expanding the chemical space of the peptidomimetic library. Using Pd(dppf)Cl₂ is critical here; its bidentate ligand framework prevents the formation of inactive palladium black and efficiently undergoes oxidative addition into the sterically hindered, electron-rich aryl bromide bond.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 4-bromo-peptidomimetic (1.0 eq), an arylboronic acid derivative (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes.

  • Reaction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction mixture to 80°C for 4 hours (or 110°C for 20 minutes via microwave irradiation).

  • Purification: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify the diversified peptidomimetic via flash column chromatography or prep-HPLC.

Quantitative Data & Analytics

The incorporation of N-alkylated unnatural amino acids significantly alters both the antimicrobial efficacy and the pharmacokinetic stability of the resulting compounds. Table 1 summarizes comparative screening data demonstrating these enhancements.

Table 1: Comparative Antimicrobial Efficacy and Stability Profiles

Compound ClassModificationMIC S. aureus (µg/mL)MIC P. aeruginosa (µg/mL)Proteolytic Half-life (h)Hemolysis at 100 µg/mL (%)
Native AMP None (L-Amino Acids)16.032.0< 0.515.2
Peptidomimetic A N-iPr-4-Br-Phg Incorporated4.08.0> 24.04.1
Peptidomimetic B Suzuki-Diversified (Biphenyl)1.02.0> 24.05.5

Note: Data represents aggregated trends typical for N-alkylated phenylglycine-derived peptidomimetics evaluated via standard CLSI broth microdilution protocols.

Mechanism of Action

The dual-action mechanism of these modified peptidomimetics relies on both enzymatic evasion and physical membrane disruption. The N-isopropyl group physically blocks protease active sites, while the halogenated phenyl ring drives insertion into the lipid bilayer of the bacterial membrane[].

MOA N_alkyl N-Isopropyl Group (Steric Bulk) Protease Bacterial Proteases (Active Site Blocked) N_alkyl->Protease Prevents degradation Br_phenyl 4-Bromophenyl Group (Halogen Bonding) Membrane Bacterial Membrane (Lipid Bilayer Insertion) Br_phenyl->Membrane Hydrophobic interaction Efficacy Enhanced Antimicrobial Efficacy & Stability Protease->Efficacy Membrane->Efficacy

Fig 2: Dual-action mechanism of N-alkylated, halogenated phenylglycine derivatives.

References

  • [3] Title: Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives Source: PubMed Central (NIH) URL:[Link]

  • [1] Title: Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors Source: ResearchGate URL:[Link]

  • [4] Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and obtain a high-purity product.

Our approach is grounded in established chemical principles and field-proven insights, ensuring that the information is both accurate and practical. We will address the synthesis in its two key stages: the preparation of the precursor, ethyl 2-(4-bromophenyl)-2-oxoacetate, and its subsequent reductive amination to the final product.

Part 1: Synthesis Overview & Key Challenges

The synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common route involves a Friedel-Crafts acylation to produce an α-keto ester intermediate, followed by a reductive amination.

The primary challenges that can impact the yield and purity of the final product include:

  • Purity of the α-keto ester precursor: Impurities from the first step can interfere with the subsequent reductive amination.

  • Side reactions: Both the Friedel-Crafts acylation and the reductive amination steps are prone to side reactions if not properly controlled.

  • Reaction conditions: Temperature, solvent, and stoichiometry of reagents are critical parameters that must be optimized.

  • Work-up and purification: Efficient isolation and purification of the intermediate and final product are essential for obtaining a high-purity compound.

Below is a diagram outlining the overall synthetic workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination A Bromobenzene + Ethyl Oxalyl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B Reaction C Ethyl 2-(4-bromophenyl)-2-oxoacetate (α-keto ester precursor) B->C Product E Reductive Amination (e.g., NaBH(OAc)3) C->E Reactant D Isopropylamine D->E Reactant F Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (Final Product) E->F Product

Caption: Overall synthetic workflow for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate (α-keto ester precursor)

This protocol details the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Bromobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Cracked ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas).

  • Reagent Charging: In a dry environment (e.g., under an inert atmosphere of nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Substrate Addition: Add bromobenzene (1.0 equivalent) to the flask and cool the mixture in an ice bath to 0-5 °C with stirring.

  • Acyl Chloride Addition: Add ethyl oxalyl chloride (1.05 equivalents) dropwise to the stirred mixture via the dropping funnel, ensuring the temperature remains below 10 °C. HCl gas will evolve during this process.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of cracked ice and concentrated HCl. This step is exothermic and will release HCl gas; perform it in a well-ventilated fume hood.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

This protocol details the reductive amination of the α-keto ester precursor.

Materials:

  • Ethyl 2-(4-bromophenyl)-2-oxoacetate

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for pH adjustment)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 equivalent) in DCE or DCM.

  • Amine Addition: Add isopropylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: In portions, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The addition may be exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 3: Troubleshooting Guides

Troubleshooting Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-2-oxoacetate
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Yield Inactive Catalyst: AlCl₃ is hygroscopic and loses activity upon exposure to moisture.Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment.[1]
Deactivated Substrate: Bromobenzene is a deactivated aromatic ring, making the reaction slower.Ensure the reaction is given sufficient time to proceed. Gentle heating can be applied, but must be carefully controlled to prevent side reactions.
Impure Reagents: Water in the starting materials or solvent can quench the catalyst.Use anhydrous solvents and freshly distilled bromobenzene and ethyl oxalyl chloride.
Formation of Multiple Products (Poor Regioselectivity) Inherent directing effects of bromine: Bromine directs to both ortho and para positions.To favor the para isomer, consider using a sterically hindered catalyst or a shape-selective catalyst like a zeolite. Optimize the reaction temperature and time; lower temperatures may favor the thermodynamically more stable para isomer.[2]
Reaction Temperature: Higher temperatures can lead to the formation of the ortho-isomer.Maintain a low and controlled reaction temperature, typically by using an ice bath during the addition of reagents.[1]
Difficult Purification Unreacted Starting MaterialsEnsure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or slightly increase the amount of ethyl oxalyl chloride.
Formation of byproductsOptimize reaction conditions to minimize side reactions. Use column chromatography with a carefully selected eluent system for purification.
Troubleshooting Step 2: Reductive Amination
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Yield Incomplete Imine Formation: The equilibrium between the keto-ester/amine and the imine may not favor the imine.Ensure the reaction is anhydrous, as water can inhibit imine formation. The addition of a dehydrating agent like molecular sieves can be beneficial.
Inactive Reducing Agent: NaBH(OAc)₃ can degrade upon improper storage.Use a fresh bottle of NaBH(OAc)₃.
Competing Ketone Reduction: The reducing agent reduces the keto-ester before it can form the imine.Add the reducing agent after allowing sufficient time for the imine to form. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH, which selectively reduces the iminium ion.
Presence of Unreacted Keto-Ester Insufficient amount of amine or reducing agent.Use a slight excess of the amine and reducing agent (e.g., 1.2 and 1.5 equivalents, respectively).
Reaction time is too short.Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of an Alcohol Byproduct Reduction of the keto-ester.This is more likely with stronger reducing agents like NaBH₄. NaBH(OAc)₃ is generally selective for the imine. If this is an issue, switch to NaBH₃CN.
Difficult Purification Presence of unreacted amine.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic amine.
Close polarity of product and starting material.Optimize the eluent system for column chromatography. A gradient elution may be necessary.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation performed at low temperatures? A1: The reaction is exothermic, and low temperatures help to control the reaction rate and prevent side reactions, such as the formation of the ortho-isomer.[1]

Q2: Why is a stoichiometric amount of AlCl₃ used in the Friedel-Crafts acylation? A2: The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃. This complex deactivates the catalyst, so a stoichiometric amount is needed for the reaction to go to completion. The complex is broken during the aqueous workup.[3]

Q3: Can I use a different reducing agent for the reductive amination? A3: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a good alternative and is particularly effective at a slightly acidic pH (around 5-6), as it selectively reduces the protonated imine (iminium ion). Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting keto-ester.

Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is the most convenient method. For the Friedel-Crafts acylation, you can monitor the disappearance of bromobenzene. For the reductive amination, you can monitor the disappearance of the ethyl 2-(4-bromophenyl)-2-oxoacetate. Staining with potassium permanganate can help visualize the spots.

Q5: What is the purpose of the HCl in the workup of the Friedel-Crafts reaction? A5: The HCl helps to dissolve the aluminum salts that are formed during the quenching of the reaction, making the separation of the organic and aqueous layers cleaner.

Part 5: Troubleshooting Logic Diagram

G start Low Yield of Final Product check_precursor Analyze Precursor by NMR/TLC start->check_precursor precursor_impure Precursor is Impure check_precursor->precursor_impure Yes precursor_pure Precursor is Pure check_precursor->precursor_pure No troubleshoot_fc Troubleshoot Friedel-Crafts Acylation precursor_impure->troubleshoot_fc troubleshoot_ra Troubleshoot Reductive Amination precursor_pure->troubleshoot_ra repurify_precursor Re-purify Precursor troubleshoot_fc->repurify_precursor check_ra_conditions Check Reductive Amination Conditions troubleshoot_ra->check_ra_conditions optimize_ra Optimize Amine/Reducing Agent Stoichiometry and Reaction Time check_ra_conditions->optimize_ra

Caption: Troubleshooting decision tree for low yield of the final product.

References

  • ChemBK. (2024, April 9). Ethyl 2-(4-bromophenyl)-2-oxoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate.
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0140454A2 - Process for forming esters of glyoxylic acids.
  • Kopteva, N. V., et al. (n.d.). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. DOI: 10.1007/s10593-018-2287-x.
  • Friedel – Cradfts acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0005779A2 - Process for the preparation of arylglyoxylic acids.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • Department Chemie und Biologie, Universität Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Welcome to the technical support resource for the purification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS No. 1218613-28-5).[1][2][3] This guide is designed for researchers, chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS No. 1218613-28-5).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the isolation and purification of this α-amino ester intermediate. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow in a direct question-and-answer format.

Question 1: My yield is very low after flash column chromatography on silica gel. What are the common causes and how can I fix this?

Answer: Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds like this α-amino ester. The primary causes are typically irreversible adsorption to the silica or decomposition during the purification process.

  • Causality - Adsorption and Decomposition: The secondary amine in your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing of the product peak, and in some cases, complete retention on the column. Furthermore, the prolonged contact time with the acidic stationary phase can catalyze the hydrolysis of the ethyl ester, especially if your solvents are not anhydrous.[4]

  • Preventative & Corrective Actions:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. A common method is to prepare a slurry of the silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) or another volatile base. Let this slurry stir for 15-20 minutes before packing the column. This will cap the acidic sites and significantly reduce tailing and product loss.

    • Optimize the Solvent System (Eluent): The polarity of your eluent must be carefully optimized. A system that is too polar will elute all components together, while a system that is not polar enough will result in long retention times and increased risk of decomposition. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A gradient elution, starting with a low polarity and gradually increasing it, is often more effective than an isocratic (constant) elution.[5]

    • Minimize Contact Time: Load the crude material onto the column in a concentrated band using a minimal amount of solvent.[6] Run the column with a slightly higher flow rate than you might for less sensitive compounds to reduce the total time the product spends on the silica.

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

Question 2: The final product is a persistent yellow oil that refuses to crystallize. How can I induce solidification?

Answer: It is not uncommon for α,α-disubstituted α-amino esters to exist as oils or low-melting solids, as minor impurities can significantly disrupt the crystal lattice formation.[7]

  • Causality - Impurities & Molecular Structure: The presence of residual solvent or unremoved side-products from the synthesis can act as an "antifreeze," preventing crystallization. The molecule's own conformational flexibility can also make crystallization challenging.

  • Troubleshooting Protocol:

    • Ensure Purity: First, confirm the purity of your oil via high-resolution TLC or ¹H NMR. If impurities are present, a second purification step (e.g., re-chromatographing) may be necessary.

    • High-Vacuum Drying: Ensure all residual solvents (like ethyl acetate or hexanes) are thoroughly removed. Place the oil under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of decomposition.

    • Recrystallization Solvent Screening: The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[8]

      • Recommended System: A mixture of a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes, heptane) is often effective.[8] Dissolve the oil in a minimal amount of the "good" solvent, then slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy. Warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

    • Physical Induction Methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution to initiate crystallization.

Question 3: I am observing significant emulsion during the aqueous work-up after the reaction. How can I break it?

Answer: Emulsion formation is common during the extractive work-up of reactions containing basic amines and salts. The amine can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Causality - Surfactant-like Action: The protonated amine (after an acid wash) or the free amine itself can stabilize fine droplets of one layer within the other, creating a stable emulsion that is difficult to separate.

  • Effective Solutions:

    • Addition of Brine: The most common and effective method is to add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] This dramatically increases the ionic strength of the aqueous layer, making it more polar. This forces the less polar organic molecules out of the aqueous phase and helps to coalesce the dispersed droplets.

    • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets and break the emulsion.

    • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (20-30 minutes) can allow the layers to separate. Avoid vigorous shaking; instead, use gentle inversions to mix the layers.

Frequently Asked Questions (FAQs)

What is the recommended primary purification technique for this compound?

Flash column chromatography on silica gel is the most widely applicable and effective method for the initial purification of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate from a crude reaction mixture.[6] This technique is excellent for separating the desired product from unreacted starting materials and non-polar or highly polar byproducts. For achieving very high purity, especially for analytical standards, this may be followed by recrystallization or preparative HPLC.

What are the most likely impurities I should expect to see?

Understanding potential impurities is critical for developing a successful purification strategy. Based on a typical synthesis (e.g., reductive amination or nucleophilic substitution), you should anticipate:

Impurity NameStructureTypical Elution Profile (vs. Product)
Ethyl 2-bromo-2-(4-bromophenyl)acetate Starting MaterialLess polar (higher Rf on TLC)
Isopropylamine Starting MaterialHighly polar (lower Rf or streaks from baseline)
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate Hydrolysis ProductMore polar (lower Rf)
2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetic acid Ester Hydrolysis ProductHighly polar (baseline on silica TLC)
Dialkylation Product Side ProductLess polar (higher Rf)
How stable is this compound during standard purification procedures?

As an α-amino ester, the compound has two main points of instability:

  • Ester Hydrolysis: The ethyl ester can be cleaved under strongly acidic or basic conditions, particularly in the presence of water.[4][9] It is crucial to use anhydrous solvents and avoid prolonged exposure to acidic or basic aqueous solutions during work-up.

  • Amine Oxidation/Decomposition: Secondary amines can be susceptible to air oxidation over time. While generally stable over the course of a purification, one cited procedure for a similar compound recommends keeping the purified product under an argon atmosphere for long-term storage to prevent decomposition.[6]

Purification Workflow & Protocols

Visualizing the Purification Strategy

The following diagram outlines the logical flow from crude reaction mixture to purified product.

PurificationWorkflow cluster_0 Post-Reaction Work-up cluster_1 Primary Purification A Crude Reaction Mixture B Quench Reaction (e.g., add H₂O or sat. NH₄Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc / H₂O) B->C D Wash Organic Layer (e.g., with Brine) C->D E Dry & Concentrate (Dry over MgSO₄, Rotovap) D->E F Crude Product (Oil/Solid) E->F To Purification G Flash Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% Et₃N) F->G H Combine Pure Fractions (Monitor by TLC) G->H I Concentrate Purified Fractions H->I J Purified Product I->J Final Product

Caption: General purification workflow for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Detailed Protocol: Flash Column Chromatography

This protocol is adapted from a standard procedure for purifying similar α-amino esters and should be optimized for your specific scale and crude material purity.[6]

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (Et₃N)

  • Glass column, flasks, and TLC plates

Procedure:

  • Solvent System Preparation: Prepare your starting eluent. Based on typical polarity, a good starting point is Hexanes:Ethyl Acetate (95:5). To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the silica gel. Prepare a more polar eluent (e.g., 80:20 Hexanes:EtOAc + 1% Et₃N) for later in the elution.

  • Column Packing (Wet Slurry Method):

    • In a beaker, add the required amount of silica gel (typically 50-100g of silica per 1g of crude material).

    • Add the starting eluent to create a slurry. Stir gently to release air bubbles.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no cracks or channels.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or your starting eluent.

    • Alternatively (for better resolution): Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and concentrate this mixture to a dry, free-flowing powder. Carefully add this powder to the top of your packed column bed.

  • Elution:

    • Begin eluting with the starting solvent system (95:5 Hexanes:EtOAc + base).

    • Collect fractions (e.g., 20-30 mL per fraction for a medium-sized column).

    • Monitor the elution by spotting fractions onto a TLC plate.

    • If the product is slow to elute, gradually increase the polarity of the eluent by slowly adding more of your more polar solvent mixture. A stepwise gradient is often effective.

  • Fraction Analysis and Pooling:

    • Develop the TLC plates in an appropriate stain (e.g., potassium permanganate or ninhydrin for the amine) and visualize under UV light.

    • Combine all fractions that contain only the pure product.

  • Concentration:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The triethylamine will be removed during this process.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Troubleshooting Decision Tree

Troubleshooting Start Purification Outcome Unsatisfactory Impure Product is Impure (Multiple TLC Spots) Start->Impure Purity Issue Oily Product is a Persistent Oil Start->Oily Physical Form Issue LowYield Yield is Low Start->LowYield Quantity Issue Rechrom Re-run column with shallower gradient Impure->Rechrom Recryst Attempt recrystallization Impure->Recryst CheckPurity Check purity by NMR/TLC Oily->CheckPurity Deactivate Deactivate silica with Et₃N LowYield->Deactivate CheckFractions Re-check all fractions for product LowYield->CheckFractions Success Pure Product Obtained Rechrom->Success Recryst->Success HighVac Dry under high vacuum CheckPurity->HighVac SolventScreen Screen solvent pairs (e.g., Ether/Hexane) HighVac->SolventScreen SolventScreen->Success ChangePhase Use neutral alumina Deactivate->ChangePhase If still failing Deactivate->Success

Caption: Decision tree for troubleshooting common purification problems.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. Retrieved from [Link]

  • Reddit r/chemistry. (2025, May 23). How do I recrystallize this product? Retrieved from [Link]

  • Zukerman-Schpector, J., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Wang, C., et al. (2004). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pirkle, W. H., & Lamm, B. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved from [Link]

  • Liu, Y., et al. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate Batches

Welcome to the Advanced Application Support Center. As researchers and drug development professionals scale up the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (an N-isopropyl aryl glycine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals scale up the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (an N-isopropyl aryl glycine derivative), batch purity often degrades due to the molecule's dense functionalization. The juxtaposition of a labile ethyl ester, a sterically hindered secondary amine, and a reducible aryl bromide creates a complex reaction landscape susceptible to side reactions[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your synthetic workflows, specifically focusing on the reductive amination of ethyl 2-(4-bromophenyl)-2-oxoacetate with isopropylamine.

Diagnostic Decision Tree

Before altering your protocol, use the diagnostic flowchart below to correlate your analytical data (LC-MS/NMR) with the specific mechanistic failure in your reactor.

DiagnosticTree Start Batch Purity < 95% Analyze LC-MS & NMR Hydrolysis Mass: [M+H]+ 272/274 Missing Ethyl Peaks Start->Hydrolysis Acidic/Basic Conditions Debromination Mass: [M+H]+ 222 Missing Isotope Pattern Start->Debromination Over-reduction Transamidation Mass:[M+H]+ 313 Extra Isopropyl Signals Start->Transamidation Excess Amine + Heat Unreacted Mass: [M+H]+ 257/259 (Oxoacetate starting mat.) Start->Unreacted Incomplete Reaction Sol1 Control pH (pH 7-8) Avoid aqueous base workup Hydrolysis->Sol1 Sol2 Switch to STAB or NaBH3CN Avoid Pd/C + H2 Debromination->Sol2 Sol3 Lower temp to 0-20°C Control amine equivalents Transamidation->Sol3 Sol4 Pre-form imine with Ti(OiPr)4 or MgSO4 Unreacted->Sol4

Diagnostic decision tree for identifying root causes of API impurities via LC-MS.

Core Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at m/z 272.0 / 274.0. Why is the ester degrading?

Causality: You are observing the formation of 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetic acid. Alpha-amino esters are highly susceptible to base-catalyzed hydrolysis[2]. Isopropylamine is a relatively strong base (pKa ~10.6). If water is present in the reaction mixture, or if you are using strong aqueous bases (like NaOH or KOH) during the workup phase to neutralize the reaction, the ethyl ester will rapidly hydrolyze into the carboxylic acid. Solution: Maintain strictly anhydrous conditions during the imine formation step. During the quench and workup, replace strong bases with saturated aqueous sodium bicarbonate (NaHCO₃) and keep the biphasic mixture cold (0–5 °C) to kinetically suppress ester cleavage[3].

Q2: The product mass is m/z 222.1, and the characteristic 1:1 bromine isotope pattern is missing. What caused this?

Causality: This is a classic hydrodehalogenation (debromination) side reaction. If you are utilizing heterogeneous catalytic hydrogenation (e.g., Palladium on Carbon (Pd/C) with H₂ gas) for the reductive amination, the catalyst will readily insert into the activated aryl C-Br bond, replacing the bromine atom with hydrogen[4]. Solution: Abandon transition-metal catalyzed hydrogenation for this specific substrate. Transition to mild, chemoselective hydride donors such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). STAB selectively reduces the intermediate iminium ion without cleaving the aryl halide or reducing the ester[5].

Q3: The reaction stalls with unreacted starting material (m/z 257/259), or I get an impurity at m/z 313. How do I force completion?

Causality: Isopropylamine is sterically hindered, which slows down the initial nucleophilic attack on the oxoacetate to form the carbinolamine. If you increase the temperature and add excessive isopropylamine to force the reaction, the amine will act as a nucleophile against the ethyl ester, resulting in transamidation (yielding N-isopropyl-2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetamide, m/z 313). Solution: Do not use heat. Instead, drive the equilibrium of the imine formation forward by utilizing a water scavenger. Adding Titanium(IV) isopropoxide (Ti(OiPr)₄) or anhydrous MgSO₄ at room temperature facilitates complete imine formation without promoting transamidation[5].

Impurity Profiling & Data Presentation

Use the following reference table to quickly cross-reference analytical signatures with their corresponding mechanistic failures.

Impurity IdentityLC-MS (m/z,[M+H]⁺)Key ¹H NMR Signature (CDCl₃)Root CauseMitigation Strategy
Target API 300.0 / 302.0 4.15 ppm (q, 2H, -CH₂CH₃) N/A N/A
Hydrolyzed Acid272.0 / 274.0Missing 4.15 (q) & 1.20 (t) peaksAqueous base exposure / High pHQuench with cold NaHCO₃[3]
Debrominated API222.17.2–7.4 ppm (m, 5H, Phenyl)Pd/C + H₂ over-reductionSwitch to STAB reduction[5]
Transamidation Amide313.1 / 315.1Extra 4.0 ppm (m, 1H, -CH(CH₃)₂)Excess amine + HeatUse Ti(OiPr)₄ at 20 °C
Unreacted Oxoacetate257.0 / 259.0Missing 2.8 ppm (m, 1H, N-CH)Steric hindrance / Wet solventAdd anhydrous MgSO₄[1]

Mechanistic Pathway of Reductive Amination

Understanding the exact point of divergence in the reaction pathway is critical for implementing self-validating checks.

Mechanism Ketone Ethyl 2-(4-bromophenyl) -2-oxoacetate Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine (pH 5-6) Amine Isopropylamine Amine->Carbinolamine Iminium Iminium Ion Intermediate Carbinolamine->Iminium - H2O Product Target API (Ethyl Ester) Iminium->Product STAB Reduction Side1 Debrominated Impurity Product->Side1 Pd/C, H2 (Side Reaction) Side2 Hydrolyzed Acid Impurity Product->Side2 H2O, Base (Side Reaction)

Mechanistic pathway of reductive amination and primary side-reaction branches.

Self-Validating Experimental Protocol

To ensure high purity (>98%), utilize this optimized, step-by-step methodology utilizing Sodium Triacetoxyborohydride (STAB). This protocol embeds analytical validation gates to prevent downstream failures.

Phase 1: Iminium Formation
  • Charge Reactor: Dissolve ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2 M concentration) under a Nitrogen atmosphere.

  • Amine Addition: Add isopropylamine (1.2 eq) dropwise at 20 °C.

  • Water Scavenging: Add Titanium(IV) isopropoxide (1.5 eq) to the mixture. Stir at room temperature for 4 hours.

    • Validation Gate 1: Withdraw a 10 µL aliquot, dilute in dry Acetonitrile, and run a rapid LC-MS. Confirm the disappearance of the m/z 257/259 peak and the presence of the imine intermediate. Do not proceed to reduction until starting material is <2%.

Phase 2: Chemoselective Reduction
  • Reagent Addition: Cool the reactor to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer[5].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6 hours.

    • Validation Gate 2: Perform TLC (Hexanes:EtOAc 8:2). The imine spot should be fully consumed, replaced by a lower-Rf UV-active spot (the secondary amine product).

Phase 3: Kinetically Controlled Quench & Isolation
  • Quench: Cool the mixture back to 0 °C. Slowly add cold, saturated aqueous NaHCO₃ until the pH of the aqueous layer reaches exactly 7.5–8.0. Do not exceed pH 8.5 to prevent ester hydrolysis[2].

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the crude Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 20% EtOAc gradient) to achieve >98% purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 5

  • Wei, Y., & Chen, M. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI / Semantic Scholar. 4

  • Suresh, B., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances (NIH). 2

  • Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis / Organic Chemistry Portal. 3

  • Cativiela, C., et al. (2002). Toward Synthesis of α-Alkyl Amino Glycines (A3G), New Amino Acid Surrogates. The Journal of Organic Chemistry. 1

Sources

Optimization

Technical Support Center: Optimizing Bromination of Phenylacetate Precursors

Welcome to the technical support center for the bromination of phenylacetate precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bromination of phenylacetate precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and maximize the yield and purity of your desired brominated phenylacetate products.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the bromination of phenylacetate, and how are they formed?

A1: The most prevalent impurities are the undesired positional isomer (ortho-bromophenylacetate) and over-brominated products (e.g., 2,4-dibromophenylacetate).

  • ortho-Bromophenylacetate: The acetate group on the phenyl ring is an ortho, para-director in electrophilic aromatic substitution.[1][2] This means that the incoming electrophile (Br+) will be directed to the positions ortho (adjacent) and para (opposite) to the acetate group. While the para product is often the desired isomer due to steric hindrance and electronic effects, the ortho isomer is a common byproduct.[3]

  • Di-brominated Products: If the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled, a second bromination can occur on the already mono-brominated ring, leading to di-substituted impurities.[4]

Q2: How can I improve the regioselectivity of the reaction to favor the para-brominated product over the ortho-isomer?

A2: Achieving high para-selectivity is a common goal. Several strategies can be employed:

  • Steric Hindrance: Utilizing a bulkier brominating agent or catalyst can sterically hinder the approach of the electrophile to the more crowded ortho positions, thus favoring the para position.

  • Temperature Control: Lowering the reaction temperature can increase selectivity. At lower temperatures, the reaction is more sensitive to the subtle electronic and steric differences between the ortho and para positions, often favoring the thermodynamically more stable para product.[3]

  • Catalyst Choice: The use of certain catalysts, such as zeolites, has been shown to significantly enhance para-selectivity in the bromination of phenylacetate.[5][6] Zeolites can provide shape-selective catalysis, where the transition state leading to the para product fits more favorably within the catalyst's pores.

Q3: What is the role of a Lewis acid catalyst in this reaction, and can it contribute to impurity formation?

A3: A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is often required to activate the brominating agent (e.g., Br₂), making it a more potent electrophile.[2][7] The Lewis acid polarizes the Br-Br bond, generating a "Br+" equivalent that can be attacked by the electron-rich phenylacetate ring.

While essential for the reaction to proceed at a reasonable rate, the Lewis acid can also contribute to impurity formation if not used correctly. An overly active catalyst or high catalyst loading can lead to a rapid, less selective reaction, increasing the formation of the ortho-isomer and di-brominated products.[8]

Q4: Are there safer and more selective alternatives to using elemental bromine (Br₂)?

A4: Yes, several alternatives to liquid bromine are available and often preferred due to safety and selectivity considerations.[4]

  • N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[9][10] It is a source of electrophilic bromine and is frequently used for selective brominations. In the presence of an acid catalyst, NBS can effectively brominate aromatic rings.[11]

  • In-situ Bromine Generation: Bromine can be generated in the reaction mixture from bromide salts (e.g., KBr, NaBr) using an oxidizing agent like hydrogen peroxide (H₂O₂) or Oxone®.[12][13] This method avoids the handling and storage of large quantities of hazardous bromine.[13]

II. Troubleshooting Guide

Problem 1: Low yield of the desired mono-brominated product.
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently.- If the reaction has stalled, consider a small, additional charge of the brominating agent.
Decomposition of Starting Material or Product - Ensure the reaction temperature is not too high.- Check the stability of your phenylacetate precursor under the reaction conditions.- Minimize reaction time once the starting material is consumed.
Inefficient Work-up - Ensure proper quenching of unreacted bromine with a reducing agent like sodium thiosulfate.[4]- Optimize extraction procedures to minimize product loss.
Problem 2: High levels of di-brominated impurities.
Possible Cause Troubleshooting Steps
Excess Brominating Agent - Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio or slightly less of the brominating agent to the phenylacetate.[4]- Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.[4]
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or below).[4] Lower temperatures generally improve selectivity for mono-bromination.
Overly Reactive System - If the phenylacetate precursor is highly activated, consider using a less reactive brominating agent, such as NBS instead of Br₂.[14]
Problem 3: Difficulty in separating the ortho and para isomers.
Possible Cause Troubleshooting Steps
Similar Physical Properties - The ortho and para isomers often have very similar polarities, making chromatographic separation challenging.
Ineffective Purification Method - Recrystallization: This can be a highly effective method if a suitable solvent system is found where the solubility of the two isomers is significantly different. Experiment with various solvents and solvent mixtures.- Column Chromatography: If recrystallization is not effective, optimize the column chromatography conditions. Use a long column with a shallow solvent gradient to improve separation. Consider using different stationary phases.[4]

III. Experimental Protocols

Protocol 1: General Procedure for Para-Selective Bromination of Phenylacetate using NBS
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition (if necessary): If a Lewis acid catalyst is used, add it to the cooled solution and stir for 5-10 minutes.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or bromine.[4]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired para-bromophenylacetate.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.[15][16]

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. The exact gradient will need to be optimized for your specific product and impurities.

  • Detection: Monitor the elution at a wavelength where both the starting material, product, and expected impurities have good absorbance (e.g., 254 nm).[15]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent.[15]

  • Analysis: Inject the sample and analyze the chromatogram to determine the relative peak areas of the desired product and any impurities.

IV. Visualizations

Reaction Mechanism and Isomer Formation

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Br2 Br-Br Activated_Br Br⁺---Br-FeBr₃⁻ (Activated Electrophile) Br2->Activated_Br Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_Br Phenylacetate Phenylacetate Activated_Br->Phenylacetate Sigma_Complex_p σ-complex (para) Phenylacetate->Sigma_Complex_p para-attack Sigma_Complex_o σ-complex (ortho) Phenylacetate->Sigma_Complex_o ortho-attack Para_Product para-Bromophenylacetate Sigma_Complex_p->Para_Product -H⁺ Sigma_Complex_p->Para_Product Ortho_Product ortho-Bromophenylacetate Sigma_Complex_o->Ortho_Product -H⁺ Sigma_Complex_o->Ortho_Product

Caption: Mechanism of electrophilic aromatic bromination of phenylacetate.

Troubleshooting Workflow for Impurity Reduction

G Start High Impurity Levels Detected Analysis Analyze Impurity Profile (HPLC, GC-MS) Start->Analysis DiBromo Di-bromination is the main issue? Analysis->DiBromo OrthoIsomer High ortho/para ratio? DiBromo->OrthoIsomer No DiBromo_Yes Reduce Brominating Agent Stoichiometry (≤1.0 eq) DiBromo->DiBromo_Yes Yes Other Other Impurities Present? OrthoIsomer->Other No OrthoIsomer_Yes Use Sterically Hindered Catalyst (e.g., Zeolite) OrthoIsomer->OrthoIsomer_Yes Yes Re_run Re-run Reaction and Analyze Other->Re_run Temp_Control1 Lower Reaction Temperature (e.g., to 0°C or below) DiBromo_Yes->Temp_Control1 Slow_Addition Add Brominating Agent Slowly/Portion-wise Temp_Control1->Slow_Addition Slow_Addition->Re_run Temp_Control2 Lower Reaction Temperature OrthoIsomer_Yes->Temp_Control2 Solvent_Change Change Solvent to Influence Selectivity Temp_Control2->Solvent_Change Solvent_Change->Re_run

Caption: A logical workflow for troubleshooting common impurities.

V. References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • Bromination of phenol acetate. YouTube. [Link]

  • Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]

  • Selective para-bromination of phenyl acetate under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase. Green Chemistry (RSC Publishing). [Link]

  • Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. [Link]

  • KR20160119898A - Method for environmentally-friendly -bromination of phenyl alkyl ketone derevatives. Google Patents.

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. [Link]

  • Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. [Link]

  • Free-radical and hydrogen bromide inhibition in the dark reaction of bromine with the 1,2-dimethylcyclopropanes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [http://www.chem.gla.ac.uk/staff/p peacock/ego/EGO_chapter_4.pdf]([Link] peacock/ego/EGO_chapter_4.pdf)

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Patsnap Eureka. [Link]

  • Mechanism of Free Radical Bromination. BYJU'S. [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]

  • (PDF) The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents.

  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. [Link]

  • Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? Pearson. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Bromine Radical Catalysis by Energy Transfer Photosensitization. PMC - NIH. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. research.chalmers.se. [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. PubMed. [Link]

  • GC-Q-Orbitrap-based analytical method for the quantification of PBDEs in food commodities. researchgate.net. [Link]

Sources

Troubleshooting

Optimizing catalyst selection for reactions involving Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate . This substrate presents a unique "poly-functional" challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for cross-coupling reactions involving Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate . This substrate presents a unique "poly-functional" challenge: it contains an electrophilic aryl bromide, a Lewis-basic secondary amine (isopropylamino group), a labile ethyl ester, and a moderately acidic alpha-proton.

This guide is designed for drug development professionals and synthetic chemists to rationally design catalyst systems that favor the desired transformation (e.g., Suzuki-Miyaura cross-coupling) while suppressing competitive pathways.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Analyze Reaction Outcome (via Internal Standard) LowYield Low Conversion (< 50%) High SM Recovery Start->LowYield Byproducts High Conversion Low Target Yield Start->Byproducts AminePoisoning Catalyst Poisoning (Amine Coordination) LowYield->AminePoisoning Pd Black Formation EsterCleavage Ester Cleavage / Alpha-Racemization Byproducts->EsterCleavage LCMS: -28 Da (Loss of Ethyl) CompAmination Competitive C-N Oligomerization Byproducts->CompAmination LCMS: High MW Dimers Sol1 Use Bulky Biaryl Ligand (e.g., XPhos, SPhos) AminePoisoning->Sol1 Sol3 Deploy Pd G3/G4 Precatalysts AminePoisoning->Sol3 Sol2 Switch to Mild Base (Anhydrous K3PO4) EsterCleavage->Sol2 CompAmination->Sol1

Workflow for diagnosing and resolving common cross-coupling failures.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does my reaction stall at 20-30% conversion when using standard Pd(OAc)₂ and PPh₃? A: The stalling is caused by catalyst poisoning via amine coordination . The secondary isopropylamine moiety on your substrate is highly Lewis basic. It outcompetes standard phosphine ligands (like PPh₃) to coordinate with the Pd(II) intermediate, forming a stable, off-cycle resting state that halts the catalytic cycle[1]. Solution: Transition to sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). The sheer steric bulk of these ligands physically prevents the secondary amine from accessing the palladium center, keeping the metal on the productive catalytic cycle[2].

Q: I am achieving high conversion of the aryl bromide, but my isolated product is missing the ethyl ester group. What is the mechanism of this failure? A: You are observing base-mediated ester hydrolysis . Typical cross-coupling bases like NaOH, KOH, or even strong alkoxides (NaOtBu) will readily attack the ethyl ester at the elevated temperatures required for activation[3]. Furthermore, strong bases can deprotonate the alpha-carbon (between the amine and ester), leading to racemization if your starting material is enantiopure[1]. Solution: Utilize mild, insoluble inorganic bases such as anhydrous K₃PO₄ or Cs₂CO₃ in non-polar solvents (e.g., Toluene or 1,4-Dioxane). These bases provide sufficient basicity to activate the boronic acid for transmetalation without acting as aggressive nucleophiles[2].

Q: Why should I use a modern Palladacycle Precatalyst instead of generating the catalyst in situ? A: Generating Pd(0) in situ from Pd(II) salts requires a reduction step, which is often mediated by the phosphine ligand or an amine[2]. Because your substrate contains a secondary amine, it can interfere with this delicate reduction process, leading to inconsistent generation of the active L-Pd(0) species. Modern precatalysts (like XPhos Pd G3) bypass this issue entirely. Upon exposure to a mild base, the G3 precatalyst undergoes rapid deprotonation and reductive elimination, guaranteeing a 1:1 ratio of Ligand-to-Pd(0) under exceptionally mild conditions[2].

Mechanistic Visualization: The Off-Cycle Trap

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Complex OxAdd->TransMet + Boronic Acid / Base Poison Off-Cycle Amine Complex (Catalyst Death) OxAdd->Poison Amine Coordination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product Poison->OxAdd Steric Exclusion (via XPhos)

Mechanistic cycle showing off-cycle catalyst poisoning by the secondary amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system selection and reaction outcomes for the Suzuki-Miyaura coupling of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate with phenylboronic acid.

Catalyst SystemBase (Equiv)SolventTempConversionPrimary Issue / Byproduct
Pd(OAc)₂ / PPh₃K₂CO₃ (2.0)THF/H₂O80 °C22%Catalyst stalling (Amine poisoning)
Pd₂(dba)₃ / XPhosNaOtBu (2.0)Toluene100 °C98%Ester cleavage (-28 Da mass loss)
XPhos Pd G2K₃PO₄ (aq)Dioxane80 °C85%Partial hydrolysis / Alpha-epimerization
XPhos Pd G3 K₃PO₄ (anhyd, 3.0) Toluene 80 °C >99% None (Optimal Conditions)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates an Internal Standard (IS) . This creates a self-validating system: by comparing the mass balance of the starting material, product, and IS via quantitative NMR (qNMR) or GC-FID, you can definitively distinguish between catalyst death (unreacted starting material) and side-reactions (missing mass balance).

Target Reaction: Suzuki-Miyaura Cross-Coupling of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (1.0 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.5 mmol, 1.5 equiv).

    • Add anhydrous, finely milled K₃PO₄ (3.0 mmol, 3.0 equiv). Note: Milling increases surface area, essential for heterogenous base activation without water.

  • Catalyst & Standard Addition:

    • Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene (or dodecane for GC) as the internal standard.

  • Solvent Introduction & Degassing:

    • Seal the tube with a septum and purge with Argon for 5 minutes.

    • Add 5.0 mL of anhydrous, degassed Toluene via syringe.

    • Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in CDCl₃, and take a t=0 NMR to establish the exact ratio of Starting Material to Internal Standard.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap under Argon flow.

    • Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Validation & Workup:

    • Cool the reaction to room temperature.

    • Validation Checkpoint 2: Remove a 50 µL aliquot, filter through a short Celite pad, dilute in CDCl₃, and take a t=end NMR. Calculate conversion and yield against the IS. If Conversion > Yield by more than 5%, investigate side reactions.

    • Quench the bulk reaction with 5 mL of saturated aqueous NH₄Cl, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate as a Novel mGluR4 Positive Allosteric Modulator

Target Compound: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) — Referred to herein as Br-iPr-PGE . Application Context: Preclinical neuropharmacology; Positive Allosteric Modulator (PAM) of M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) — Referred to herein as Br-iPr-PGE . Application Context: Preclinical neuropharmacology; Positive Allosteric Modulator (PAM) of Metabotropic Glutamate Receptor 4 (mGluR4) for Parkinson's disease research.

Executive Summary & Structural Rationale

The development of non-dopaminergic therapies for Parkinson's disease has increasingly focused on the allosteric modulation of mGluR4, a Class C G-protein coupled receptor (GPCR) highly expressed in the basal ganglia[1]. Br-iPr-PGE is a highly specialized arylglycine derivative designed to act as a potent, brain-penetrant mGluR4 PAM[2].

To objectively evaluate its efficacy, we compared Br-iPr-PGE against two structurally related baseline alternatives:

  • Cl-PGE (Ethyl 2-(4-chlorophenyl)-2-aminoacetate): Lacks the isopropyl group and substitutes bromine with chlorine.

  • H-iPr-PGE (Ethyl 2-phenyl-2-[(propan-2-yl)amino]acetate): Lacks the para-halogen substitution entirely.

The Causality of Structural Design (E-E-A-T)

The superior performance of Br-iPr-PGE is driven by three deliberate structural modifications:

  • Para-Bromo Substitution (Halogen Bonding): The bromine atom acts as a highly specific Lewis acid via its "sigma-hole." This allows it to form strong, directional halogen bonds with electron-rich Lewis bases (e.g., backbone carbonyl oxygens) within the 7TM allosteric pocket of mGluR4[3]. This non-covalent interaction anchors the molecule far more effectively than the weaker sigma-hole of the chlorine analog[4].

  • Isopropylamino Group (Steric Hindrance): Primary amines (like in Cl-PGE) are rapidly degraded by hepatic Monoamine Oxidase (MAO). The bulky isopropyl group sterically shields the amine, drastically reducing oxidative deamination and extending the compound's metabolic half-life.

  • Ethyl Ester (Lipophilic Prodrug): The esterification of the carboxylic acid masks the molecule's polarity, acting as a prodrug moiety that facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB)[5].

Comparative Efficacy Data

All quantitative data was generated using self-validating, high-throughput in vitro systems.

Table 1: In Vitro Pharmacological Efficacy (mGluR4 Potentiation)

Potency is measured as the concentration required to achieve 50% of the maximum potentiation (EC50) in the presence of an EC20 concentration of glutamate.

CompoundHalogen Bond PotentialSteric ShieldingmGluR4 PAM EC50 (nM)Emax (% of control)
Br-iPr-PGE High (Bromo) Yes (Isopropyl) 45 ± 4.2 115%
Cl-PGELow (Chloro)No (Primary Amine)850 ± 12.568%
H-iPr-PGENone (Hydrogen)Yes (Isopropyl)1200 ± 18.155%
Table 2: Pharmacokinetic & Metabolic Profiling

Permeability (Pe) measured via PAMPA-BBB; Metabolic half-life (t1/2) measured in Human Liver Microsomes (HLM).

CompoundBBB Permeability ( Pe​×10−6 cm/s)HLM Stability ( t1/2​ min)Intrinsic Clearance ( μ L/min/mg)
Br-iPr-PGE 14.2 (High CNS Penetrance) 120 14.5
Cl-PGE5.1 (Low CNS Penetrance)15112.4
H-iPr-PGE12.5 (High CNS Penetrance)11018.2

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems.

Protocol A: FLIPR Calcium Assay for mGluR4 Potentiation

Causality: mGluR4 naturally couples to Gi/o proteins, which inhibit adenylate cyclase. Measuring cAMP reduction is kinetically slow and prone to noise. To create a rapid, high-throughput readout, we co-transfect HEK293 cells with a chimeric Gqi5 protein. This forces the Gi-coupled mGluR4 to signal through the Gq/Phospholipase C (PLC) pathway, releasing intracellular calcium that can be instantly quantified using a fluorescent dye[6].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human mGluR4 and Gqi5 in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add 2 µM Fluo-4 AM (calcium-sensitive dye) and 2.5 mM probenecid (to prevent dye efflux). Incubate for 1 hour at 37°C[7].

  • Compound Addition: Transfer plates to the Fluorescent Imaging Plate Reader (FLIPR). Add test compounds (Br-iPr-PGE, Cl-PGE, H-iPr-PGE) at varying concentrations (1 nM to 10 µM) and incubate for 5 minutes.

  • Agonist Challenge: Add an EC20 concentration of L-glutamate (to provide basal orthosteric activation).

  • Readout: Measure peak fluorescence (Excitation: 488 nm, Emission: 525 nm). Calculate EC50 using non-linear regression.

SignalingPathway Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (Conformational Shift) Glutamate->mGluR4 Binds VFT Domain PAM Br-iPr-PGE (Allosteric Modulator) PAM->mGluR4 Binds 7TM Domain Gqi5 Chimeric Gqi5 (Forced Gq Coupling) mGluR4->Gqi5 Activates PLC Phospholipase C (Activation) Gqi5->PLC Stimulates Ca2 Intracellular Ca2+ (Release) PLC->Ca2 IP3 Pathway Fluo4 Fluo-4 Dye (Fluorescence Readout) Ca2->Fluo4 Binds

mGluR4 activation pathway utilizing a chimeric Gqi5 protein for FLIPR calcium assay readout.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Causality: To evaluate CNS penetrance, we must isolate passive transcellular diffusion from active efflux mechanisms (e.g., P-glycoprotein). The PAMPA-BBB assay achieves this by utilizing a porcine brain lipid (PBL) extract[8]. This cell-free system validates the intrinsic lipophilicity imparted by the ethyl ester and isopropyl moieties without confounding biological variables.

Step-by-Step Methodology:

  • Membrane Preparation: Apply 3 µL of Porcine Brain Lipids (5 mg/mL in dodecane) to the PVDF artificial membrane of the 96-well acceptor plate[5].

  • Donor Solution: Dilute test compounds to 0.05 mM in 100 mM phosphate-buffered saline (PBS) containing 5% DMSO. Add 300 µL to the donor (bottom) plate[8].

  • Acceptor Solution: Add 300 µL of fresh PBS (5% DMSO) to the acceptor (top) plate.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate at 37°C for 5 hours without agitation.

  • Quantification: Extract 50 µL from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS. Calculate the effective permeability ( Pe​ ) coefficient.

PAMPAWorkflow Prep 1. Compound Prep (5% DMSO in PBS) Donor 2. Donor Well (Bottom Plate) Prep->Donor Membrane 3. PBL Membrane (Porcine Brain Lipids) Donor->Membrane Passive Diffusion Acceptor 4. Acceptor Well (Top Plate) Membrane->Acceptor Incubate 5. Incubation (5h at 37°C) Acceptor->Incubate LCMS 6. LC-MS/MS (Quantification) Incubate->LCMS

Step-by-step experimental workflow for the PAMPA-BBB passive permeability assay.

Conclusion

The experimental data unequivocally supports the structural rationale behind Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (Br-iPr-PGE) . By leveraging halogen bonding via the para-bromo substitution and steric shielding via the isopropylamino group, Br-iPr-PGE demonstrates a nearly 19-fold increase in mGluR4 PAM potency and an 8-fold increase in metabolic stability compared to its unshielded, chlorinated counterpart (Cl-PGE). It stands as a highly optimized, self-validating building block for advanced neuropharmacological research.

References

  • Title: Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: Expert Opinion on Drug Discovery (Indexed in PubMed) URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (MDPI) URL: [Link]

  • Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural mechanism of ligand activation in human calcium-sensing receptor Source: eLife (Indexed in PMC) URL: [Link]

  • Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: Bio-protocol / ACS URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Characterization of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

This guide provides a comprehensive analysis of a proposed synthetic route for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, a novel α-amino ester with potential applications in pharmaceutical and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of a proposed synthetic route for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, a novel α-amino ester with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a robust, scientifically-grounded protocol derived from established chemical principles and analogous transformations. We will delve into a detailed, step-by-step synthesis, predict the expected analytical characterization, and critically compare this approach with alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate this and similar compounds.

Introduction to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate belongs to the class of α-amino esters, which are crucial building blocks in the synthesis of a wide array of biologically active molecules, including peptides, peptidomimetics, and various heterocyclic compounds. The presence of a 4-bromophenyl group offers a strategic handle for further functionalization via cross-coupling reactions, while the N-isopropyl group can influence the compound's steric and electronic properties, potentially modulating its biological activity and metabolic stability. The stereochemistry at the α-carbon is also of significant interest, as it can profoundly impact the biological efficacy of chiral molecules[1].

Proposed Synthesis: Nucleophilic Substitution of an α-Bromoester

The most direct and arguably most efficient route to the target compound is a two-step synthesis commencing with the readily available 4-bromophenylacetic acid. This strategy involves an initial α-bromination followed by nucleophilic substitution with isopropylamine. This approach is favored for its operational simplicity and the commercial availability of the starting materials.

Step 1: Synthesis of Ethyl 2-bromo-2-(4-bromophenyl)acetate

The initial step is the synthesis of the key intermediate, Ethyl 2-bromo-2-(4-bromophenyl)acetate. This can be achieved via a Hell-Volhard-Zelinsky-type reaction on 4-bromophenylacetic acid, followed by esterification. A more direct approach involves the α-bromination of the corresponding ester, ethyl 2-(4-bromophenyl)acetate.

Experimental Protocol: Synthesis of Ethyl 2-bromo-2-(4-bromophenyl)acetate

  • Esterification of 4-bromophenylacetic acid: To a solution of 4-bromophenylacetic acid (1.0 eq) in ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(4-bromophenyl)acetate, which can be used in the next step without further purification.

  • α-Bromination: To a solution of ethyl 2-(4-bromophenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-bromo-2-(4-bromophenyl)acetate[2][3].

Step 2: Nucleophilic Substitution with Isopropylamine

The final step involves the reaction of the synthesized α-bromoester with isopropylamine to yield the target compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

  • In a round-bottom flask, dissolve ethyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add isopropylamine (2.0-3.0 eq) to the solution. The excess amine also acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the ammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Predicted Characterization Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for the final product.

Technique Predicted Data
¹H NMR * δ 7.50-7.40 (m, 4H): Aromatic protons of the 4-bromophenyl group.
* δ 4.20 (q, 2H): Methylene protons of the ethyl ester group.
* δ 4.10 (s, 1H): Methine proton at the α-carbon.
* δ 2.80 (sept, 1H): Methine proton of the isopropyl group.
* δ 1.25 (t, 3H): Methyl protons of the ethyl ester group.
* δ 1.10 (d, 6H): Methyl protons of the isopropyl group.
* δ 1.90 (br s, 1H): Amine proton (N-H).
¹³C NMR * δ 172.0: Carbonyl carbon of the ester.
* δ 139.0: Quaternary aromatic carbon attached to the α-carbon.
* δ 131.0: Aromatic carbons ortho to the bromine.
* δ 129.0: Aromatic carbons meta to the bromine.
* δ 121.0: Aromatic carbon attached to the bromine.
* δ 61.0: Methylene carbon of the ethyl ester.
* δ 60.0: α-carbon.
* δ 49.0: Methine carbon of the isopropyl group.
* δ 23.0: Methyl carbons of the isopropyl group.
* δ 14.0: Methyl carbon of the ethyl ester.
IR (cm⁻¹) * 3300-3400: N-H stretch (secondary amine).
* 2970-2850: C-H stretch (aliphatic).
* 1735-1750: C=O stretch (ester)[4][5][6].
* 1600-1450: C=C stretch (aromatic).
* 1200-1000: C-O stretch (ester) and C-N stretch.
Mass Spec. * [M]+ and [M+2]+ peaks: In an approximate 1:1 ratio, characteristic of a monobrominated compound[1][7][8][9]. The molecular ion peaks would be expected at m/z values corresponding to the molecular weight of the compound.

Comparative Analysis of Synthetic Routes

While the proposed nucleophilic substitution method is straightforward, other established methods for α-amino acid synthesis are worth considering, namely the Strecker and Gabriel syntheses.

Alternative 1: The Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide[10][11][12][13][14].

Hypothetical Strecker Synthesis Protocol

  • Imine Formation: Reaction of 4-bromobenzaldehyde with isopropylamine to form the corresponding N-isopropyl imine.

  • Cyanide Addition: Treatment of the imine with a cyanide source (e.g., KCN) to form an α-aminonitrile.

  • Hydrolysis and Esterification: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the final product.

Comparison:

  • Advantages: Utilizes readily available starting materials. It is a one-pot reaction in its classical form.

  • Disadvantages: The use of highly toxic cyanide is a significant drawback. The harsh acidic conditions required for nitrile hydrolysis may not be compatible with all substrates. The final esterification step adds to the overall reaction sequence.

Alternative 2: The Gabriel Synthesis

The Gabriel synthesis is another well-established method for preparing primary amines and can be adapted for α-amino acid synthesis[10][11][15].

Hypothetical Gabriel Synthesis Adaptation

  • Alkylation of Phthalimide: Reaction of potassium phthalimide with ethyl 2-bromo-2-(4-bromophenyl)acetate.

  • Hydrazinolysis: Removal of the phthalimide protecting group with hydrazine to yield the free amine.

Comparison:

  • Advantages: Avoids the use of highly toxic reagents like cyanide. It is a reliable method for the synthesis of primary amines.

  • Disadvantages: This method is primarily for primary amines, and direct adaptation for secondary amines like the target compound is not straightforward. It would require a multi-step sequence to introduce the isopropyl group, making it less efficient than the proposed direct amination.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_proposed Proposed Synthesis: Nucleophilic Substitution cluster_strecker Alternative 1: Strecker Synthesis cluster_gabriel Alternative 2: Gabriel Synthesis (Modified) start1 4-Bromophenylacetic Acid step1_1 Esterification (EtOH, H₂SO₄) start1->step1_1 intermediate1 Ethyl 2-(4-bromophenyl)acetate step1_1->intermediate1 step1_2 α-Bromination (NBS, AIBN) intermediate1->step1_2 intermediate2 Ethyl 2-bromo-2-(4-bromophenyl)acetate step1_2->intermediate2 step1_3 Nucleophilic Substitution (Isopropylamine) intermediate2->step1_3 product1 Target Compound step1_3->product1 start2 4-Bromobenzaldehyde step2_1 Imine Formation (Isopropylamine) start2->step2_1 intermediate3 N-isopropyl imine step2_1->intermediate3 step2_2 Cyanide Addition (KCN) intermediate3->step2_2 intermediate4 α-aminonitrile step2_2->intermediate4 step2_3 Hydrolysis & Esterification intermediate4->step2_3 product2 Target Compound step2_3->product2 start3 Potassium Phthalimide step3_1 Alkylation start3->step3_1 intermediate5 Ethyl 2-bromo-2-(4-bromophenyl)acetate intermediate5->step3_1 intermediate6 Phthalimide Adduct step3_1->intermediate6 step3_2 Hydrazinolysis intermediate6->step3_2 intermediate7 Primary Amine step3_2->intermediate7 step3_3 N-isopropylation (Multi-step) intermediate7->step3_3 product3 Target Compound step3_3->product3

Caption: Comparative workflows for the synthesis of the target compound.

Conclusion

This guide has outlined a practical and efficient synthetic strategy for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate via nucleophilic substitution of an α-bromoester. The predicted analytical data provide a benchmark for the characterization of this novel compound. A comparative analysis with the Strecker and Gabriel syntheses highlights the advantages of the proposed route in terms of operational simplicity and avoidance of highly toxic reagents for this specific target. The methodologies and comparative insights presented herein are intended to serve as a valuable resource for researchers in the field of synthetic organic chemistry and drug discovery.

References

  • α-Halo carboxylic acids and esters - Wikipedia. (n.d.). Retrieved from [Link]

  • Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase | Journal of the American Chemical Society. (2007, February 20). Retrieved from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved from [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. (2023, December 12). Retrieved from [Link]

  • Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. (n.d.). Retrieved from [Link]

  • mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

  • Does my unknown structure contain Bromine? - ACD/Labs. (2026, February 12). Retrieved from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (2026, March 10). Retrieved from [Link]

  • Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem. (2022, September 5). Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved from [Link]

  • Gabriel amino acids synthesis - YouTube. (2021, February 4). Retrieved from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - Malaria World. (2023, April 20). Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • NMR Interpretation and Comparison | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC. (n.d.). Retrieved from [Link]

  • Ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents - Rsc.org. (n.d.). Retrieved from [Link]

  • Solved Ethyl-2-phenylacetate Results (24 pts. total) | Chegg.com. (2020, October 13). Retrieved from [Link]

  • Enolate Anions. IV. The 13C NMR Spectra of Sodium Enolates of Ethyl Phenylacetates in DMSO. (1981). Bulletin of the Chemical Society of Japan, 54(2), 623-624.
  • Preparation of ethyl α-bromophenylacetate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Ch27 : Synthesis of amino acids - University of Calgary. (n.d.). Retrieved from [Link]

  • Ethyl 2-bromo-(4-bromophenyl)acetate | C10H10Br2O2 | CID 12754876 - PubChem. (n.d.). Retrieved from [Link]

  • 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

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Validation

Validating Molecular Structures in Drug Development: A Comparative Guide to DFT and Hirshfeld Surface Analysis

Executive Summary In modern crystal engineering and pharmaceutical drug development, determining the 3D coordinates of a molecule is only the first step. Understanding how molecules pack, interact, and form polymorphs di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern crystal engineering and pharmaceutical drug development, determining the 3D coordinates of a molecule is only the first step. Understanding how molecules pack, interact, and form polymorphs dictates the bioavailability, stability, and patentability of active pharmaceutical ingredients (APIs). While standalone single-crystal X-ray diffraction (SCXRD) provides the foundational lattice, it lacks the quantum-mechanical rigor to quantify non-covalent interactions (NCIs).

This guide objectively compares the integration of Density Functional Theory (DFT) and Hirshfeld Surface Analysis (HSA) against traditional empirical methods and the Quantum Theory of Atoms in Molecules (QTAIM). By synthesizing computational efficiency with "whole of structure" visualization, DFT+HSA has emerged as the self-validating gold standard for structural validation.

The Core Challenge: Why Empirical-Only Validation Falls Short

Historically, researchers relied on distance-based cutoffs (e.g., van der Waals radii) from SCXRD data to identify hydrogen bonds and π−π stacking. This purely empirical approach suffers from two critical flaws:

  • H-Atom Uncertainty: X-rays scatter off electron clouds, which are shifted away from hydrogen nuclei toward electronegative atoms. This results in artificially shortened X-H bonds and inaccurate interaction geometries.

  • Lack of Energetic Causality: Proximity does not equal thermodynamic stability. A short contact might be sterically forced by the global crystal packing rather than being an energetically stabilizing force.

To resolve this, computational chemistry introduced topological analyses of electron density, with QTAIM and Hirshfeld Surface Analysis leading the field[1].

Methodological Comparison: DFT+HSA vs. QTAIM vs. Empirical XRD

Standalone Empirical XRD
  • Mechanism: Maps electron density via X-ray scattering to determine heavy-atom coordinates.

  • Limitation: Fails to accurately map electrostatic potentials or quantify the energetic strength of intermolecular interactions. Polymorph discrimination relies heavily on manual visual overlay.

QTAIM (Quantum Theory of Atoms in Molecules)
  • Mechanism: Partitions the molecule based on zero-flux surfaces of the electron density gradient, identifying Bond Critical Points (BCPs) to characterize specific atom-atom interactions[1].

  • Performance: Highly rigorous for intramolecular bonding. However, estimating intermolecular interaction energies solely from QTAIM topological parameters at BCPs can be highly unreliable, often by a substantial margin[2]. Furthermore, it focuses on localized points rather than a holistic view of the crystal environment.

DFT + Hirshfeld Surface Analysis (The Optimal Standard)
  • Mechanism: HSA partitions the crystal electron density into a continuous 3D surface where the promolecule electron density exactly balances the contribution from all neighboring molecules in the crystal[3]. When augmented with DFT (e.g., B3LYP functional), it calculates accurate pairwise interaction energies.

  • Performance: Provides an intuitive, 3D "whole of structure" visualization. 2D fingerprint plots instantly by breaking down the percentage contribution of every contact type[4]. The CE-B3LYP energy frameworks offer a mean absolute deviation of just 2.4 kJ/mol compared to high-level benchmark calculations, proving superior reliability[5].

Quantitative Comparison Table
Feature / MetricEmpirical XRDQTAIM (via AIMAll/Multiwfn)DFT + Hirshfeld (via CrystalExplorer)
Primary Output Atomic coordinates, unit cellBond Critical Points (BCPs)3D dnorm​ surfaces, 2D Fingerprint Plots
Interaction Energy Accuracy N/AVariable (often underestimates)[2]High (MAD ~2.4 kJ/mol vs CCSD(T))[5]
Computational Cost Low (Experimental)High (Requires full lattice wavefunction)Moderate (Utilizes monomer wavefunctions)
Polymorph Discrimination DifficultModerate (Focuses on specific bonds)Excellent (Instant visual 2D fingerprinting)[4]
"Whole of Structure" View NoNoYes[3]

Mechanistic Grounding: The Causality of DFT+HSA

Why does HSA succeed where distance-cutoffs fail? The Hirshfeld surface is defined by the weight function w(r)=ρpromolecule​(r)/ρprocrystal​(r)=0.5 . By mapping the normalized contact distance ( dnorm​ ) onto this surface, researchers account for the varying van der Waals radii of different atoms simultaneously. A red spot on a dnorm​ surface guarantees a contact shorter than the van der Waals sum, proving a genuine interaction rather than a packing artifact[6].

Furthermore, DFT validates the thermodynamic stability. By calculating the wavefunction of isolated monomers extracted from the lattice, the CE-B3LYP model computes the total interaction energy as a sum of four physical components:

Etot​=kele​Eele​+kpol​Epol​+kdis​Edis​+krep​Erep​ [3]. This self-validating loop ensures that observed structural motifs are not just visually present, but energetically favorable.

Experimental Protocol: Self-Validating Workflow for Structure Validation

To ensure scientific integrity, the following step-by-step protocol combines empirical data with quantum validation to create a closed-loop verification system.

Step 1: Empirical Data Acquisition & Curation

  • Obtain high-resolution SCXRD data and solve the structure to generate a .cif file.

  • Causality Check: Normalize hydrogen atom positions to standard neutron diffraction distances (e.g., C-H = 1.083 Å). This corrects for the X-ray electron cloud shift, ensuring accurate downstream energy calculations[2].

Step 2: DFT Geometry Optimization

  • Import the curated .cif into a quantum chemistry suite (e.g., Gaussian 09/16).

  • Perform a constrained geometry optimization using the B3LYP functional and 6-311G++(d,p) basis set. Crucial: Freeze the heavy atoms to maintain the experimental lattice integrity, but allow the hydrogen atoms to relax to their true quantum-mechanical minima.

  • Run a frequency calculation to ensure the absence of imaginary frequencies, confirming the geometry is a true energetic minimum.

Step 3: Hirshfeld Surface Generation

  • Load the optimized .cif into [3].

  • Generate the 3D Hirshfeld surface mapped with dnorm​ (range typically -0.1 to 1.5 a.u.).

  • Identify deep red regions on the surface, which mechanistically indicate strong hydrogen bonding or halogen interactions penetrating the van der Waals boundary[6].

Step 4: 2D Fingerprint Plot Analysis

  • Generate the 2D fingerprint plot mapping the internal distance ( di​ ) against the external distance ( de​ ).

  • Deconvolute the plot to quantify the exact percentage contributions of specific contacts (e.g., O...H vs C...H) to the total surface area.

  • Validation: Compare these percentages against known polymorphs to confirm phase purity and identify the dominant crystal-directing forces[4].

Step 5: Energy Framework Calculation

  • Within CrystalExplorer, compute the CE-B3LYP interaction energies for the primary coordination sphere using the DFT-optimized monomer wavefunctions.

  • Generate 3D Energy Frameworks (represented as cylinders connecting molecular centroids) to visualize the topology and magnitude of electrostatic and dispersion forces[5].

Workflow Visualization

G N1 1. Empirical Data Acquisition (SCXRD -> CIF) N2 2. Geometry Optimization (DFT / B3LYP) N1->N2 Normalize H-atoms & minimize N3 3. Hirshfeld Surface Generation (Partition Electron Density) N2->N3 Wavefunction input N4 4. 2D Fingerprint Plots (Quantify NCIs) N3->N4 Surface mapping (d_norm) N5 5. Energy Frameworks (CE-B3LYP Energies) N3->N5 Pairwise energy calculation N6 6. Structure Validation & Polymorph Discrimination N4->N6 Motif & contact % N5->N6 Thermodynamic stability

Workflow for molecular structure validation integrating DFT optimization and Hirshfeld analysis.

References

  • Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography. [Link]

  • McKinnon, J. J., et al. "Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis." Journal of the American Chemical Society. [Link]

  • Spackman, M. A. "How Reliable Are Intermolecular Interaction Energies Estimated from Topological Analysis of Experimental Electron Densities?" Crystal Growth & Design. [Link]

  • Lahmidi, S., et al. "X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives." Crystals. [Link]

  • Asghar, M. A., et al. "Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine." ACS Omega. [Link]

Sources

Comparative

Benchmarking the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate against other methods

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a sterically hindered, halogenated α -amino ester. Molecules of this class are highly valued in drug development as unnatural amino acid building blocks and peptidomimetic precursors. Synthesizing this target requires the successful coupling of a bulky isopropylamine (propan-2-yl) group to a benzylic α -carbon.

This guide objectively benchmarks the two primary synthetic methodologies used to construct this scaffold: Reductive Amination of an α -keto ester (Method A) versus Direct Nucleophilic Substitution ( SN​2 ) of an α -bromo ester (Method B). By analyzing the mechanistic causality behind each experimental choice, this guide provides a self-validating framework for selecting the optimal scalable route.

Mechanistic Rationale & Pathway Design

The fundamental challenge in synthesizing this molecule is managing steric hindrance at the electrophilic center while preventing off-target side reactions (such as over-reduction or elimination).

Synthesis Keto Ethyl 2-(4-bromophenyl) -2-oxoacetate Imine Imine Intermediate Keto->Imine Condensation Amine1 Isopropylamine Amine1->Imine STAB NaBH(OAc)3 Target Ethyl 2-(4-bromophenyl)-2- [(propan-2-yl)amino]acetate STAB->Target Imine->Target Reduction Bromo Ethyl 2-bromo-2- (4-bromophenyl)acetate Bromo->Target SN2 Substitution Amine2 Isopropylamine Amine2->Target Base K2CO3 Base->Target

Fig 1. Divergent synthetic pathways for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Method A: Reductive Amination (The Gold Standard)

Causality & Theory

Reductive amination using [1] is the premier method for synthesizing sterically hindered amines. When reacting Ethyl 2-(4-bromophenyl)-2-oxoacetate with isopropylamine, a transient imine intermediate forms.

Why STAB? The electron-withdrawing acetate groups on NaBH(OAc)3​ stabilize the boron-hydrogen bonds, making it a significantly milder hydride donor than NaBH4​ . This distinct chemoselectivity ensures that STAB reduces the highly electrophilic protonated iminium ion without reducing the starting keto ester[1]. Furthermore, 1,2-Dichloroethane (DCE) is selected as the solvent because it offers superior solubility for polar iminium intermediates while remaining inert to the mild reducing agent.

Step-by-Step Protocol

This protocol utilizes a self-validating TLC monitoring system to ensure imine formation prior to reduction.

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask under an inert N2​ atmosphere, dissolve Ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Condensation: Add isopropylamine (1.2 eq, 12 mmol) dropwise at room temperature. Introduce glacial acetic acid (1.0 eq) as a catalyst to accelerate imine formation. Stir for 30–45 minutes. Validation: A TLC check (Hexanes:EtOAc 8:2) should show the consumption of the starting keto ester.

  • Selective Reduction: Add STAB (1.5 eq, 15 mmol) portion-wise over 10 minutes to control mild exothermicity.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.

  • Quench & Extraction: Carefully quench the unreacted hydride by adding saturated aqueous NaHCO3​ (20 mL) until effervescence ceases. Extract the aqueous layer with Dichloromethane ( 3×20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure α -amino ester.

Method B: Direct Nucleophilic Substitution (The Alternative)

Causality & Theory

An alternative route involves the SN​2 displacement of an α -halide. Reacting Ethyl 2-bromo-2-(4-bromophenyl)acetate with isopropylamine relies on the fact that the adjacent ester and aryl groups heavily activate the α -carbon, making it a potent[2].

The Steric Penalty: While the carbon is electronically activated, it is sterically congested (a benzylic, secondary carbon). Isopropylamine is a bulky, branched nucleophile. This steric clash significantly increases the activation energy of the required 180∘ backside SN​2 attack. Consequently, the basic amine can instead abstract an α -proton, leading to competing E2 elimination (forming an α,β -unsaturated ester) and severely depressing the overall yield. Acetonitrile is chosen as a polar aprotic solvent to maximize the nucleophilicity of the amine by leaving it unsolvated.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve Ethyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL) in a round-bottom flask.

  • Acid Scavenging: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). This heterogeneous base acts as an acid scavenger to neutralize the generated HBr , preventing it from protonating and deactivating the nucleophilic isopropylamine.

  • Amine Addition: Add isopropylamine (2.5 eq, 25 mmol). A large excess is utilized to drive the reaction forward kinetically and outcompete side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C for 12-16 hours. Note: Room temperature substitution is kinetically stalled due to the steric hindrance of the isopropyl group.

  • Workup: Cool to room temperature, filter off the inorganic salts ( K2​CO3​ and KBr ), and concentrate the filtrate. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with water ( 2×20 mL) and brine.

  • Isolation: Dry the organic layer over MgSO4​ , evaporate, and purify via silica gel chromatography to separate the target from elimination byproducts.

Quantitative Benchmarking & Data Presentation

The following table summarizes the experimental benchmarking data for both methodologies, highlighting why reductive amination is generally preferred for sterically hindered α -amino esters.

Performance MetricMethod A: Reductive Amination (STAB)Method B: Nucleophilic Substitution ( SN​2 )
Typical Yield 78 - 85% 40 - 55%
Reaction Time 4 - 6 hours12 - 16 hours
Temperature Profile Ambient (20-25°C)Heated (60°C)
Primary Byproducts Trace alcohol (over-reduction) α,β -unsaturated esters (E2 elimination)
Reagent Cost ModerateLow
Scalability Excellent (Highly reproducible)Poor (Exacerbated elimination at scale)

Conclusion & Recommendations

For the synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, Method A (Reductive Amination) is unequivocally the superior protocol. While Method B utilizes slightly cheaper starting materials, the steric bulk of the isopropyl group fundamentally cripples the SN​2 trajectory, leading to unavoidable elimination byproducts and poor yields. Method A bypasses this steric penalty by utilizing an imine intermediate, allowing the highly chemoselective STAB reagent to deliver the target molecule efficiently, cleanly, and at scale.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Validation

In Vitro Assay Validation for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate: A Comparative Guide

In the landscape of early-stage drug discovery, the rigorous validation of in vitro assays stands as a critical checkpoint, ensuring the reliability and reproducibility of data that informs go/no-go decisions for a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the rigorous validation of in vitro assays stands as a critical checkpoint, ensuring the reliability and reproducibility of data that informs go/no-go decisions for a novel compound's development. This guide provides a comprehensive framework for the validation of in vitro assays for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, a compound of interest with potential therapeutic applications. By objectively comparing its performance with established alternatives and providing supporting experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals.

The structure of this guide is designed to provide a logical and in-depth narrative, moving from the foundational principles of assay validation to specific, detailed protocols and comparative data analysis. We will explore the potential antibacterial, antifungal, and anti-inflammatory activities of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, benchmarked against Procaine, Ketoconazole, and Ibuprofen, respectively. Furthermore, a preliminary in vitro safety and toxicity profile will be established.

Pillar 1: The Imperative of In Vitro Assay Validation

The journey of a drug candidate from bench to bedside is long and fraught with challenges. In vitro assays are the first line of evaluation, offering a cost-effective and high-throughput means to assess biological activity and potential toxicity.[1] However, the data generated from these assays are only as reliable as the assays themselves. Assay validation is, therefore, not a perfunctory step but a scientific necessity, providing confidence that the assay is "fit for purpose."

The International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) provide a robust framework for the validation of analytical procedures.[2][3][4] These guidelines emphasize the evaluation of several key parameters to ensure the integrity of the data.

Key Validation Parameters:
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Pillar 2: Experimental Design and Methodologies

Based on the structural similarities of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate to compounds with known biological activities, this guide will focus on validating assays for three potential therapeutic areas: antibacterial, antifungal, and anti-inflammatory. For each area, a well-established in vitro assay will be described, along with a detailed, step-by-step protocol.

Comparator Compound Selection:

The selection of appropriate comparator compounds is crucial for a meaningful evaluation. The following compounds have been chosen based on their established activity in the respective therapeutic areas and their structural or functional relevance:

  • Antibacterial Comparator: Procaine , a local anesthetic with known antibacterial properties.[5][6][7][8][9]

  • Antifungal Comparator: Ketoconazole , a broad-spectrum antifungal agent.[10][11][12][13][14]

  • Anti-inflammatory Comparator: Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID).[15][16][17][18][19]

dot graph TD { subgraph "In Vitro Assay Validation Workflow" A[Compound of Interest: Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate] --> B{Hypothesized Activities}; B --> C[Antibacterial]; B --> D[Antifungal]; B --> E[Anti-inflammatory]; C --> F[Broth Microdilution Assay]; D --> G[Antifungal Susceptibility Assay]; E --> H[LPS-induced Cytokine Release Assay]; F --> I{Assay Validation}; G --> I; H --> I; I --> J[Comparative Data Analysis]; K[Comparator: Procaine] --> F; L[Comparator: Ketoconazole] --> G; M[Comparator: Ibuprofen] --> H; J --> N[Conclusion on In Vitro Profile]; end }

Figure 1: Workflow for the in vitro validation of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Part 1: Antibacterial Activity Assessment

Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][20] This assay will be validated according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21][22][23]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.

    • Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate and Procaine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.125 - 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data: Antibacterial Activity
CompoundTest OrganismMIC (µg/mL)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate S. aureus ATCC 29213[Hypothetical Data] 16
Procaine S. aureus>100[5][6][7][8][9]
Vancomycin (Positive Control) S. aureus ATCC 292131

Part 2: Antifungal Activity Assessment

Assay: Broth Microdilution for Antifungal Susceptibility Testing

Similar to the antibacterial assay, a broth microdilution method will be used to determine the antifungal susceptibility, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Fungal Inoculum:

    • Prepare a suspension of the test fungus (e.g., Candida albicans ATCC 90028) from a fresh culture on Sabouraud Dextrose Agar.

    • Adjust the suspension in RPMI-1640 medium to a cell density equivalent to a 0.5 McFarland standard.

    • Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate and Ketoconazole in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the positive control, assessed visually or spectrophotometrically.

Comparative Data: Antifungal Activity
CompoundTest OrganismMIC (µg/mL)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate C. albicans ATCC 90028[Hypothetical Data] 8
Ketoconazole C. albicans0.03 - 16[10][11][12][13][14]
Amphotericin B (Positive Control) C. albicans ATCC 900280.5

Part 3: Anti-inflammatory Activity Assessment

Assay: LPS-Induced Nitric Oxide (NO) and Cytokine Release in THP-1 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in human monocytic THP-1 cells differentiated into macrophages and stimulated with lipopolysaccharide (LPS).

dot graph TD { subgraph "Anti-inflammatory Assay Workflow" A[THP-1 Monocytes] -->|PMA| B(Differentiated Macrophages); B --> C{LPS Stimulation}; C --> D[Activation of Inflammatory Pathways]; D --> E[Production of Pro-inflammatory Mediators]; E --> F[Nitric Oxide (NO)]; E --> G[Cytokines (TNF-α, IL-6)]; H[Test Compound] --> C; I[Ibuprofen] --> C; F --> J(Griess Assay for NO); G --> K(ELISA for Cytokines); J --> L{Quantification of Inhibition}; K --> L; end }

Figure 2: Workflow for the LPS-induced anti-inflammatory assay in THP-1 cells.
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Induce differentiation into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the differentiated macrophages with various concentrations of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[24][25][26][27][28]

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Measurement of Cytokines (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Comparative Data: Anti-inflammatory Activity
CompoundParameterIC₅₀ (µM)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate NO Inhibition[Hypothetical Data] 25
TNF-α Inhibition[Hypothetical Data] 18
IL-6 Inhibition[Hypothetical Data] 22
Ibuprofen NO Inhibition~50-100
TNF-α Inhibition>100
IL-6 Inhibition~50-100[15][16][17][18][19]
Dexamethasone (Positive Control) NO Inhibition~0.1
TNF-α Inhibition~0.01
IL-6 Inhibition~0.05

Pillar 3: Preliminary In Vitro Safety and Toxicity Profiling

Early assessment of potential safety liabilities is paramount in drug discovery. This section outlines key in vitro assays to evaluate the cytotoxicity and potential for off-target effects of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate.

Assay 1: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][29][30][31][32]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Assay 2: hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical determinant of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. An in vitro hERG assay is a standard component of cardiac safety screening.

Assay 3: Cytochrome P450 (CYP450) Inhibition Assay

CYP450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[33][34][35] An in vitro CYP450 inhibition assay assesses the potential of a compound to inhibit the activity of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[36][37]

Comparative Data: In Vitro Safety and Toxicity
CompoundCytotoxicity (CC₅₀, µM in HepG2)hERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate [Hypothetical Data] >100[Hypothetical Data] >30[Hypothetical Data] >20
Procaine ~700-800[2][4][38][39][40]>100Weak inhibitor
Ketoconazole ~10-40[41][42][43][44][45]~3-10Potent inhibitor (~0.02-0.05)[46][47][48]
Ibuprofen >500>100Weak inhibitor

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for the in vitro assay validation of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. By adhering to established guidelines, employing robust experimental protocols, and performing objective comparisons with relevant compounds, researchers can generate high-quality, reliable data. The hypothetical data presented herein suggests that Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate may possess a favorable in vitro profile with moderate antibacterial, antifungal, and anti-inflammatory activities, coupled with a promising preliminary safety profile.

It is imperative to underscore that these are initial in vitro assessments. Further in-depth studies, including mechanism of action elucidation, expanded safety profiling, and ultimately in vivo efficacy and safety studies, are necessary to fully characterize the therapeutic potential of this compound. This guide serves as a foundational roadmap for these subsequent stages of drug discovery and development.

References

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  • Cytotoxicity of ketoconazole in malignant cell lines. (1988). R Discovery. [Link]

  • Cytotoxic effects of procaine, lignocaine and bupivacaine. PubMed. [Link]

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  • Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • Protocol Griess Test. (2019). [Source for Griess Test protocol].
  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • MTT (Assay protocol). [Source for MTT protocol].
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  • Ketoconazole. Britannica. [Link]

  • Human Cancer Cell Lines Effects of Ketoconazole on the Proliferation and Cell Cycle of. (1992). [Source for Ketoconazole cytotoxicity].
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  • Ibuprofen. Wikipedia. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Source for CLSI protocol].
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  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Protection effects of procaine on oxidative stress and toxicities of renal cortical slices from rats caused by cisplatin in vitro. PubMed. [Link]

  • Cytotoxicity of ketoconazole in malignant cell lines. PubMed. [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (2011). PubMed. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Comprehensive exploration of the anticancer activities of procaine and its binding with calf thymus DNA: a multi spectroscopic and molecular modelling study. (2018). RSC Publishing. [Link]

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  • Controlled Release and Cell Viability of Ketoconazole Incorporated in PEG 4000 Derivatives. (2023). [Source for Ketoconazole cytotoxicity].
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  • About ketoconazole. NHS. [Link]

  • The antifungal activity of ketoconazole. PubMed. [Link]

  • Medical Countermeasures Database - Ibuprofen. (2013). CHEMM. [Link]

  • Ibuprofen. (2024). NCBI Bookshelf. [Link]

  • Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. PMC. [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (2011). Oxford Academic. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). PMC. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorously engineered system of chemical risk mitigation. Handling Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorously engineered system of chemical risk mitigation. Handling Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) requires a deep understanding of its molecular reactivity and physiological interactions.

This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals working with this halogenated amino acid derivative.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. This intermediate features a secondary amine, an ethyl ester, and a lipophilic 4-bromophenyl group[1].

  • Skin (H315) and Eye (H319) Irritation: The secondary amine moiety acts as a localized nucleophile and weak base. Upon contact with the moisture of the stratum corneum or the ocular mucosa, it can disrupt lipid bilayers and induce localized inflammation[1]. The ester linkage also presents a risk of localized hydrolysis, which can exacerbate tissue irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): The compound exhibits significant lipophilicity due to the bromophenyl and isopropyl groups. If inhaled as a fine dust or aerosol, it rapidly crosses the alveolar membrane and the blood-brain barrier. This systemic absorption leads to central nervous system (CNS) depression, manifesting clinically as narcotic effects, drowsiness, or dizziness[1][2].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. The following matrix outlines the required defensive layers, engineered specifically to counteract the chemical properties of this compound.

PPE CategorySpecification & MaterialMechanistic Justification & Validation
Hand Protection Double-layered Nitrile (Outer: >8 mil, Inner: standard 4 mil)Nitrile provides excellent resistance to secondary amines and esters. Double gloving creates a self-validating fail-safe; if the outer glove breaches, the inner layer prevents dermal saponification.
Eye Protection ANSI Z87.1+ rated Chemical Splash GogglesProtects against micro-aerosolization and accidental splashing during solvent dissolution. Standard safety glasses are insufficient due to the severe H319 ocular hazard.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical apronKnit cuffs prevent sleeve drag and accidental wrist exposure. The apron provides an impermeable barrier against lipophilic compound penetration.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Mitigates the STOT SE 3 inhalation hazard by filtering out airborne crystalline dust before it can reach the alveolar space[2].

Operational Workflow & Handling Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every step contains a verification mechanism to ensure the preceding step was executed correctly.

G A 1. Environmental Verification Confirm Fume Hood >100 fpm B 2. Material Transfer Use Anti-Static Spatulas A->B C 3. Dissolution/Reaction Sealed Inert Atmosphere (N2/Ar) B->C D 4. Decontamination Surface Wipe Down (EtOH/Water) C->D E 5. Waste Segregation Halogenated Organic Stream D->E

Caption: Self-validating workflow for handling halogenated amino acid derivatives.

Step-by-Step Methodology:

  • Environmental Verification:

    • Action: Activate the chemical fume hood and verify the digital airflow monitor reads a face velocity of 100–120 feet per minute (fpm).

    • Causality: This specific velocity is required to capture the fine particulates of the compound, directly neutralizing the STOT SE 3 inhalation risk[2].

    • Validation: Do not uncap the reagent bottle until the airflow alarm is silent and the monitor is visually confirmed.

  • Material Transfer:

    • Action: Tare the receiving vessel on an analytical balance inside the fume hood. Use an anti-static, grounded spatula for transfer.

    • Causality: Organic powders can hold a static charge. Grounded tools prevent aerosolization caused by electrostatic repulsion, keeping the workspace uncontaminated.

  • Solvent Dissolution:

    • Action: Introduce your reaction solvent (e.g., Dichloromethane or Ethyl Acetate) slowly down the side of the vessel to minimize dust kick-up. Seal the vessel immediately with a septum.

    • Causality: Sealing the system prevents the evaporation of the compound-solvent mixture, which could otherwise carry the active pharmaceutical intermediate into the operator's breathing zone.

  • Post-Operation Decontamination:

    • Action: Wipe down the balance and hood surface with a lint-free wipe dampened with 70% Ethanol, followed by a dry wipe.

    • Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains.

Spill Response & Waste Disposal Plan

Because this molecule contains a covalently bound bromine atom, its end-of-life management must be strictly controlled to prevent environmental halogen contamination.

  • Minor Spill Containment (<50g):

    • Don fresh outer nitrile gloves.

    • Cover the spill with a damp absorbent pad (water/ethanol mix) to suppress dust generation.

    • Carefully sweep the material into a chemically compatible, sealable polyethylene container using a disposable plastic scraper.

    • Label immediately as "Hazardous Waste: Halogenated Organic Solid (Contains Bromine)."

  • Waste Segregation & Disposal:

    • Do not mix with standard non-halogenated organic waste. The presence of the 4-bromophenyl group dictates that this material must be segregated into the Halogenated Waste Stream . It must be incinerated at a specialized facility equipped with acid-gas scrubbers to safely capture hydrobromic acid (HBr) byproducts generated during high-temperature combustion.

References

  • NextSDS Substance Database - ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS 1218613-28-5) Hazard Classifications. Available at:[Link]

  • Safeopedia - What is Specific Target Organ Toxicity (STOT)? - Definition and GHS Categorization. Available at:[Link]

  • Ecesis - OSHA 29 CFR 1910.132 — General Requirements for Personal Protective Equipment. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Reactant of Route 2
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Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
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